1-Fluoro-3-oxocyclobutane-1-carboxylic acid
Description
BenchChem offers high-quality 1-Fluoro-3-oxocyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-3-oxocyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H5FO3 |
|---|---|
Molecular Weight |
132.09 g/mol |
IUPAC Name |
1-fluoro-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H5FO3/c6-5(4(8)9)1-3(7)2-5/h1-2H2,(H,8,9) |
InChI Key |
XNDADLDSMQWDIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C(=O)O)F |
Origin of Product |
United States |
1-Fluoro-3-oxocyclobutane-1-carboxylic acid chemical properties and structure
Topic: 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid: Chemical Properties, Synthesis, and Structural Utility in Drug Design
1-Fluoro-3-oxocyclobutane-1-carboxylic acid (CAS: 2169118-18-5) represents a high-value, conformationally restricted building block in modern drug discovery. Unlike its non-fluorinated parent (3-oxocyclobutanecarboxylic acid), the introduction of a fluorine atom at the
-
Metabolic Stability: The C–F bond blocks metabolic oxidation at the
-position. -
Acidity Modulation: The electron-withdrawing fluorine significantly lowers the pKa of the carboxylic acid, influencing the bioavailability and binding affinity of derived amides.
-
Conformational Bias: The interplay between the dipole of the C–F bond and the C=O (ketone) group forces the cyclobutane ring into specific "puckered" conformations, allowing for precise vector positioning of substituents.
This guide details the structural properties, synthetic pathways, and reactivity profiles required to utilize this scaffold effectively in peptidomimetic and small-molecule inhibitor design.
Chemical Identity & Physicochemical Profile
| Property | Data / Value |
| IUPAC Name | 1-Fluoro-3-oxocyclobutane-1-carboxylic acid |
| CAS Number | 2169118-18-5 |
| Molecular Formula | C₅H₅FO₃ |
| Molecular Weight | 132.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | ~2.8 – 3.2 (Acidified by |
| LogP (Predicted) | ~0.1 (More lipophilic than non-fluorinated parent) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Topological Polar Surface Area | 54.4 Ų |
Structural Analysis: The "Butterfly" Conformation
The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain and transannular interactions.
-
Ring Pucker: The ring puckers by approximately 25–35°.
-
Dipole Minimization: In 1-fluoro-3-oxocyclobutane-1-carboxylic acid, the large dipoles of the ketone (C3=O) and the
-fluoro/carboxyl group (C1) create a strong electrostatic environment. The molecule preferentially adopts a conformation where the fluorine atom is pseudo-equatorial to minimize 1,3-diaxial-like repulsion with the ketone oxygen lone pairs, although the steric bulk of the carboxyl group also competes for this position. -
Implication for Binding: When used as a linker, this fixed geometry rigidly directs the exit vectors of the C1-amide and C3-amine (post-functionalization), making it an ideal scaffold for fragment-based drug design (FBDD) .
Synthesis & Manufacturing Strategy
Direct fluorination of the unprotected keto-acid is challenging due to the competing reactivity of the ketone and the acid. The most robust route involves electrophilic fluorination of a protected precursor.
Representative Synthetic Workflow
The synthesis typically proceeds from 3-oxocyclobutanecarboxylate esters. The ketone must be protected (e.g., as a ketal) to prevent side reactions during the strong base deprotonation required for fluorination.
Step-by-Step Methodology:
-
Protection: Convert methyl 3-oxocyclobutanecarboxylate to its dimethyl ketal or dioxolane analog using trimethyl orthoformate or ethylene glycol with acid catalysis.
-
Enolate Formation: Treat the protected ester with a non-nucleophilic strong base (e.g., LDA or LiHMDS ) at -78°C in THF to generate the ester enolate.
-
Electrophilic Fluorination: Add NFSI (N-Fluorobenzenesulfonimide) or Selectfluor . The fluorine adds to the
-position (C1). -
Deprotection & Hydrolysis: Acidic hydrolysis (e.g., HCl/THF or TFA/DCM) removes the ketal protection and hydrolyzes the ester to the free acid in a single or stepwise manner.
Synthesis Diagram (Graphviz)
Caption: Modular synthetic pathway utilizing electrophilic fluorination of a masked enolate.
Reactivity Profile & Divergent Synthesis
This scaffold allows for orthogonal functionalization at the C1 (Acid) and C3 (Ketone) positions.
A. C1-Carboxylic Acid Reactivity
-
Amide Coupling: Reacts with amines using standard coupling agents (HATU, T3P).
-
Note: The
-fluorine increases the electrophilicity of the carbonyl carbon, making the activated ester highly reactive but also prone to hydrolysis if not handled under anhydrous conditions.
-
-
Esterification: Standard Fisher esterification or alkylation with alkyl halides.
B. C3-Ketone Reactivity
-
Reductive Amination: The most common transformation. Reacting with primary/secondary amines and a reducing agent (NaBH(OAc)₃) yields 1-fluoro-3-aminocyclobutane-1-carboxylic acid derivatives (analogs of the PET tracer FACBC).
-
Stereocontrol: The hydride attack is influenced by the ring pucker, often yielding a mixture of cis and trans isomers relative to the carboxyl group, which must be separated chromatographically.
-
-
Wittig/Horner-Wadsworth-Emmons: Converts the ketone to an exocyclic alkene.
-
Difluorination: Treatment with DAST/Deoxo-Fluor converts the ketone to a gem-difluoride, yielding a 1,3,3-trifluorocyclobutane core.
Reactivity Diagram (Graphviz)
Caption: Divergent synthesis capabilities allowing independent modification of the acid and ketone.
Experimental Protocol: Handling & Activation
Safety Note: Fluorinated carboxylic acids can be potent skin irritants. The
Protocol: Amide Coupling (General Procedure)
This protocol minimizes racemization (if chiral amines are used) and prevents HF elimination.
-
Dissolution: Dissolve 1-fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (3.0 equiv) at 0°C.
-
Activation: Add HATU (1.1 equiv). Stir for 15 minutes at 0°C.
-
Why HATU? It provides rapid activation, minimizing the time the sensitive activated ester exists in solution.
-
-
Coupling: Add the amine partner (1.1 equiv). Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (cold), sat. NaHCO₃, and brine. Dry over Na₂SO₄.
References
-
Synthesis of Fluorinated Cyclobutanes: Demchuk, O. P., et al. "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 2023.
-
FACBC (Amino Acid Analog) Context: Shoup, T. M., et al. "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 1999.
-
General Fluorination Methodology: "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Princeton University / Macmillan Group, 2015.
-
Commercial Availability & Properties: "1-Fluoro-3-oxocyclobutane-1-carboxylic acid (CAS 2169118-18-5)."[1][2][3][4] ChemicalBook, 2024.
Sources
- 1. 2231663-98-0|cis-1-Fluoro-3-hydroxycyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2166791-63-3|Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1645565-22-5|1,4,4-Trifluorocyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1-fluoro-3-oxocyclobutane-1-carboxylic acid CAS#: 2169118-18-5 [m.chemicalbook.com]
The Strategic Incorporation of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the intricate landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a perpetual challenge. The strategic use of novel chemical building blocks is paramount in this endeavor. Among the emerging class of small, strained ring systems, 1-fluoro-3-oxocyclobutane-1-carboxylic acid has garnered significant attention as a versatile scaffold. This technical guide provides an in-depth exploration of its role in medicinal chemistry, from its fundamental physicochemical properties to its application in the design of innovative therapeutics. We will delve into the causality behind its selection in drug design, supported by experimental data and case studies, to offer a comprehensive resource for professionals in the field.
The Rationale for Fluorinated Cyclobutanes in Drug Design: A Symphony of Conformational Constraint and Physicochemical Modulation
The carboxylic acid moiety is a common feature in many biologically active molecules, often crucial for interacting with biological targets. However, its ionizable nature can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism.[1] This has driven the exploration of carboxylic acid bioisosteres—functional groups that mimic the essential properties of a carboxylic acid while offering improved drug-like characteristics.[2]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3]
The 1-fluoro-3-oxocyclobutane-1-carboxylic acid scaffold elegantly combines the principles of bioisosterism and fluorine chemistry with the concept of conformational restriction. The rigid cyclobutane ring limits the number of accessible conformations of a molecule, which can lead to increased binding affinity for its target by reducing the entropic penalty of binding.[4][5] The strategic placement of the fluorine atom and the keto group further refines the molecule's electronic and steric properties.
Physicochemical Properties: A Quantitative Perspective
The utility of 1-fluoro-3-oxocyclobutane-1-carboxylic acid in drug design is rooted in its distinct physicochemical properties. The electron-withdrawing nature of the fluorine atom and the carbonyl group significantly influences the acidity of the carboxylic acid. Fluorination has been shown to decrease the pKa of carboxylic acids, which can impact a compound's ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
For a comprehensive understanding, a comparative analysis of key physicochemical parameters with other common carboxylic acid bioisosteres is essential.
| Bioisostere | Representative pKa | Representative logD7.4 | Key Features |
| Carboxylic Acid | ~4-5 | Variable | High acidity, potential for metabolic liabilities.[2] |
| Tetrazole | ~4.5-5.5 | Generally lower than corresponding carboxylic acid | Lower acidity, metabolically stable.[8] |
| Acylsulfonamide | ~2-4 | Variable | Highly acidic, can improve solubility. |
| Hydroxamic Acid | ~8-9 | Variable | Less acidic, potential for metal chelation.[2] |
| 1-Fluoro-3-oxocyclobutane-1-carboxylic acid | ~3-4 (Estimated) | Moderately Lipophilic | Conformationally restricted, modulated acidity. |
Note: The pKa and logD7.4 values are representative and can vary significantly based on the overall molecular structure. The value for 1-fluoro-3-oxocyclobutane-1-carboxylic acid is an estimate based on the influence of fluorine and carbonyl groups.
Conformational Implications: The Power of Puckering
The cyclobutane ring is not planar and exists in a puckered conformation. This puckering has a profound impact on the spatial orientation of the substituents, which is a critical factor in molecular recognition by a biological target. The presence of the fluorine atom and the carbonyl group on the 1-fluoro-3-oxocyclobutane-1-carboxylic acid ring system influences the preferred puckering mode and the axial or equatorial positioning of the carboxylic acid. This conformational preference can be exploited to pre-organize a molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[4][9]
Caption: Conformational restriction reduces the entropic cost of binding.
Synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid: A Practical Workflow
The accessibility of a building block is a critical factor in its adoption in drug discovery programs. Several synthetic routes to 1-fluoro-3-oxocyclobutane-1-carboxylic acid and its derivatives have been reported, often starting from commercially available 3-oxocyclobutanecarboxylic acid.[2][7]
Illustrative Synthetic Protocol:
The following is a generalized, multi-step protocol based on literature precedents. Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Step 1: Protection of the Carboxylic Acid
-
Objective: To protect the carboxylic acid to prevent interference in subsequent steps.
-
Procedure:
-
Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., methanol).
-
Add a catalyst (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the methyl ester.
-
Step 2: Fluorination of the Ketone
-
Objective: To introduce the fluorine atom at the 3-position.
-
Procedure:
-
Dissolve the protected cyclobutane derivative in a suitable solvent (e.g., dichloromethane).
-
Cool the reaction to a low temperature (e.g., -78 °C).
-
Add a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully and perform an extractive work-up to isolate the fluorinated intermediate.
-
Step 3: Introduction of the Second Carboxylic Acid Precursor and Ring Formation
This step can vary significantly depending on the overall synthetic strategy. One common approach involves the use of a malonic ester.
Step 4: Deprotection and Decarboxylation
-
Objective: To deprotect the ester and remove one of the carboxylic acid groups to yield the final product.
-
Procedure:
-
Treat the intermediate from the previous step with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) followed by acidification.
-
Heat the reaction mixture to effect both hydrolysis and decarboxylation.
-
Isolate and purify the final product, 1-fluoro-3-oxocyclobutane-1-carboxylic acid, typically by crystallization or chromatography.
-
Caption: General synthetic workflow for 1-fluoro-3-oxocyclobutane-1-carboxylic acid.
Case Studies in Medicinal Chemistry
The true value of a chemical scaffold is demonstrated through its successful application in drug discovery projects.
Oncology: The Story of Fluciclovine (Axumin®)
A prominent example of a molecule containing a related scaffold is Fluciclovine ([¹⁸F]FACBC), a synthetic amino acid analog approved for positron emission tomography (PET) imaging in prostate cancer.[10][11] While not containing the oxo group, the 1-amino-3-fluorocyclobutane-1-carboxylic acid structure highlights the utility of this rigid, fluorinated ring system in biological applications. The cyclobutane ring provides a constrained scaffold that is recognized by amino acid transporters, which are often upregulated in cancer cells.[11] The fluorine atom allows for radiolabeling with fluorine-18 for PET imaging.
Central Nervous System (CNS) Disorders: A Scaffold for Receptor Ligands
The conformational rigidity of the 1-fluoro-3-oxocyclobutane-1-carboxylic acid core makes it an attractive template for designing ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels. By locking the pharmacophoric elements in a specific spatial arrangement, it is possible to achieve high selectivity for a particular receptor subtype, which is often a challenge in CNS drug discovery.[12]
Future Directions and Conclusion
The 1-fluoro-3-oxocyclobutane-1-carboxylic acid scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique combination of conformational rigidity, modulated acidity, and the presence of a synthetically versatile ketone handle provides a powerful platform for the design of novel therapeutics with improved pharmacological properties. As our understanding of the subtle interplay between molecular conformation and biological activity continues to grow, we can expect to see the increased application of this and related strained ring systems in the development of the next generation of medicines. The continued development of efficient and scalable synthetic routes will further accelerate the exploration of this promising chemical space.
References
-
Alle, T., Joyasawal, S., Oukoloff, K., Long, K., Owyang, Z., Francisco, K. R., ... & Ballatore, C. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
- Horgan, C., & O'Donovan, D. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Mini-Reviews in Medicinal Chemistry, 22(1), 2-16.
- Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., Kondratov, I. S., Tolmachova, N. A., Datsenko, O. P., ... & Haufe, G. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(18), 3953-3961.
- O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 571-580.
- Mutter, M., & Tuchscherer, G. (1997). The use of conformational restriction in medicinal chemistry. Angewandte Chemie International Edition in English, 36(13‐14), 1384-1405.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Malashchuk, A., Demchuk, O. P., Razhyk, B. V., & Grygorenko, O. (2024). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Chemistry–A European Journal.
- An exploratory study of the conformational intricacy of selected fluoro-substituted carboxylic acids. (2025).
- SUZHOU VIVOTIDE BIOTECH. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.
- A synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).
- Schuster, D. M., Nanni, C., & Fanti, S. (2009). Case study of anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid (anti-[F-18] FACBC) to guide prostate cancer radiotherapy target design. Clinical nuclear medicine, 34(5), 279.
- Oka, S., Hattori, R., Kuge, Y., & Tamaki, N. (2011). Transport mechanisms of trans-1-amino-3-fluoro [1-¹⁴C] cyclobutanecarboxylic acid in prostate cancer cells. Nuclear medicine and biology, 38(7), 955-962.
- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (n.d.).
- Oncology Drugs Fast-Tracked by the FDA in November 2025. (2025). OncLive.
- 3-oxocyclobutane carboxylic acid. (n.d.). Sigma-Aldrich.
- It's a match: New drug discovered to target protein in CNS disorders. (2024). The Florey.
- Al-Warhi, T., Ghandourah, E., Marzouk, M., El-Messery, S., Al-Salahi, R., & Supuran, C. T. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2297-2310.
- Meanwell, N. A. (2016). Considerations for target selection in CNS drug discovery programs. ACS chemical neuroscience, 7(9), 1196-1215.
- What's New in the Oncology Drug Pipeline?. (2020).
- Al-Warhi, T., Ghandourah, E., Marzouk, M., El-Messery, S., Al-Salahi, R., & Supuran, C. T. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2297-2310.
- Allinger, N. L. (1971). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- What's New in the Oncology Drug Pipeline?. (2020).
- Assessing Contribution Of Effect (COE) In Oncology Combination Therapies Lessons Learned To Inform And Optimize Future Registrational Trial Designs. (2025). Friends of Cancer Research.
- Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213.
- Al-Ostoot, F. H., El-Sayed, M. A., George, R. F., & Abouzid, K. A. (2024). 2-(3-Bromophenyl)
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 3. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 4. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [cora.ucc.ie]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. florey.edu.au [florey.edu.au]
Impact of 1-Fluoro Substitution on Cyclobutane Ring Pucker and Geometry: A Technical Guide
Executive Summary
The cyclobutane ring is a highly strained, non-planar carbocycle that plays an increasingly critical role as a rigid scaffold in modern medicinal chemistry and materials science. The introduction of a highly electronegative fluorine atom at the 1-position fundamentally alters the ring's geometric and electronic landscape. This technical guide explores the causality behind the conformational preferences of 1-fluorocyclobutane, detailing the stereoelectronic forces that govern its ring pucker, the quantitative thermodynamic differences between its conformers, and the rigorous experimental workflows required to validate these structural dynamics.
The Mechanistic Basis of Cyclobutane Puckering
Unsubstituted cyclobutane possesses approximately 26.3 kcal/mol of inherent ring strain. If the ring were to adopt a perfectly planar geometry (
To alleviate this severe eclipsing interaction, the cyclobutane ring naturally distorts out of planarity into a puckered, or "butterfly," conformation (
The 1-Fluoro Perturbation: Stereoelectronics and Geometry
Introducing a fluorine atom at the 1-position breaks the symmetry of the ring down to
Unlike bulkier halogens where steric repulsion heavily dictates conformation, the fluorine atom's small van der Waals radius (1.47 Å) allows stereoelectronic effects to play a highly competitive role. The highly polarized C-F bond draws electron density, significantly lowering the energy of the
In the equatorial conformation , the
Fig 1. Stereoelectronic hyperconjugation pathway stabilizing the equatorial conformation.
Quantitative Conformational Landscape
The equilibrium between the equatorial and axial puckered states has been rigorously quantified using microwave rotational constants combined with ab initio MP2(full)/6-311+G(d,p) predictions[3]. The equatorial conformer is significantly more stable, dominating the population at ambient temperatures.
Table 1: Thermodynamic and Geometric Parameters of 1-Fluorocyclobutane Conformers
| Parameter | Equatorial Conformer | Axial Conformer |
| Relative Enthalpy (ΔH) | 0 cm⁻¹ (Global Minimum) | +496 ± 40 cm⁻¹ (5.93 kJ/mol) |
| Puckering Angle (τ) | 37.4(5)° | 20.7(5)° |
| C-F Bond Length (r₀) | 1.383(3) Å | 1.407(3) Å |
| Ambient Population (298K) | ~92% | 8 ± 1% |
Data synthesized from variable-temperature infrared studies and ab initio calculations[3].
The stark difference in the puckering angle (37.4° vs 20.7°) highlights how the ring dramatically flattens when forced into the higher-energy axial conformation to minimize transannular steric clashes.
Fig 2. Conformational energy landscape and ring inversion barriers of 1-fluorocyclobutane.
Experimental Methodology: Cryogenic VT-IR Spectroscopy
To accurately determine the enthalpy difference between the equatorial and axial conformers without the confounding variables of the solid state, researchers utilize Variable-Temperature Infrared (VT-IR) spectroscopy in a liquefied noble gas matrix[3].
Causality of Experimental Choice: Liquid xenon is specifically chosen as the solvent because it provides an inert, non-polar, and non-hydrogen-bonding environment. This prevents intermolecular dipole-dipole aggregation from artificially skewing the natural intramolecular conformational equilibrium, ensuring the thermodynamic data reflects the isolated molecule's true ground state.
Self-Validating Protocol for Conformational Analysis
This workflow utilizes a closed-loop validation system where empirical spectral data is continuously cross-referenced against theoretical thermodynamic models.
-
Sample Preparation & Cryogenic Solvation: Condense high-purity 1-fluorocyclobutane gas into a specialized cryogenic cell. Introduce xenon gas into the cell and cool the system to between -55 °C and -100 °C, liquefying the xenon to act as the primary solvent[3].
-
Spectral Acquisition: Record high-resolution infrared spectra (3500–400 cm⁻¹) at 10 distinct, stabilized temperature intervals within the -55 °C to -100 °C range[3].
-
Band Deconvolution & Assignment: Identify and isolate specific absorption bands unique to the equatorial and axial conformers. For fluorocyclobutane, the C-F stretching frequencies and ring-puckering vibrational satellites serve as distinct markers[1].
-
Thermodynamic Extraction: Integrate the area under the isolated bands for both conformers at each temperature point. Apply the van't Hoff equation (
) to the ratio of these intensities across the temperature gradient to calculate the precise enthalpy difference ( ). -
Ab Initio Validation: Compare the empirically derived
(496 ± 40 cm⁻¹) against MP2(full)/6-31G(d) theoretical predictions to validate the structural assignment[3].
Fig 3. Step-by-step Variable-Temperature IR spectroscopy workflow for conformational analysis.
Implications for Drug Development
In medicinal chemistry, the cyclobutane ring is frequently employed as a metabolically stable bioisostere for phenyl rings or tert-butyl groups. The introduction of a 1-fluoro substituent provides a highly predictable conformational bias.
Because the equatorial pucker is populated at ~92% under physiological conditions[3], drug designers can reliably project the C-F bond vector outward into the solvent or towards a specific hydrogen-bond donor in a target protein's binding pocket. Furthermore, the axial C-F bond is slightly longer (1.407 Å) and weaker than the equatorial C-F bond (1.383 Å)[3]. By designing molecules that sterically lock the cyclobutane ring into the equatorial state, researchers can maximize the hyperconjugative stabilization of the C-F bond, thereby enhancing the overall metabolic stability of the drug candidate against oxidative defluorination pathways.
References
- Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMY3a-p0ZZEvKqtu_1UT719qs7WjdIB0wV8j9FVFziiu1HEwBMKVD60iivCebwasDb4G_oqz04Xl168gmaCNTL3YrdS1kImPtvfPIPu6_0t4bZOekXPLGR1JSHQb9DlJM-dg4=]
- Origami with small molecules: exploiting the C–F bond as a conformational tool. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECK4Bh2vwGip5UuvEbmll8121rICgYZVqvC4eRiaChHUk9t6C43mJm0c96o54XIA9hlg5-5IUwhKPElYQZwkF-L0VEu2z0LH8Z6q-nk2Cx9mfKS25oSQfxst_nYvi4am6Nt618hp4KOyWPEcUz]
- Spectra and Structure of Small Ring Compounds. XX. Fluorocyclobutane. aip.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdny9zopl5eqQFK3JYxOUHlhZ8btFKYALtktXAG7mJJ4g7DJDNwSH33taEN19PUlVsX36alNbI6BNhIAnJbV55SlDTjDyogGUFEJa98t5qHFKRALawiMQLv_3m8OJ9xxRFSTUT9zg8fj-0QrGqJhspK6c0qeaOWkCn-HWCZcBWqHibEr9UipJ1nCQUH-ULzHp071dtWhzE7kl7IB7dSl3nEw==]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Origami with small molecules: exploiting the C–F bond as a conformational tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profile & pKa of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid
The following technical guide details the physicochemical profile, synthetic accessibility, and drug design utility of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid , a specialized fluorinated scaffold used in medicinal chemistry.
Executive Summary
1-Fluoro-3-oxocyclobutane-1-carboxylic acid (CAS: 2169118-18-5 ) is a conformationally restricted, bifunctional building block.[1][2][3] It integrates the metabolic stability of the cyclobutane core with the bioisosteric utility of fluorine.
Its primary value in drug discovery lies in its ability to modulate pKa and lipophilicity simultaneously. The strategic placement of a fluorine atom
| Property | Data / Estimate |
| CAS Number | 2169118-18-5 |
| Formula | C |
| MW | 132.09 g/mol |
| SMILES | O=C(O)C1(F)CC(=O)C1 |
| Predicted pKa | 2.6 – 2.9 (Strongly Acidic) |
| Predicted LogP | ~ -0.2 to 0.3 (Low Lipophilicity) |
Molecular Architecture & Electronic Environment
Structural Conformation
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).
-
C1 Position: This carbon is quaternary, bearing both the highly electronegative Fluorine and the Carboxyl group. This creates a sterically congested and electron-deficient center.
-
C3 Position: The sp
hybridized ketone flattens the ring slightly compared to a fully saturated cyclobutane, influencing the vector of the carboxylic acid.
The Fluorine Effect (Inductive Withdrawal)
The defining feature of this molecule is the
-
Inductive Effect (-I): Fluorine is the most electronegative element (Pauling scale 3.98). Its presence on C1 pulls electron density away from the carboxylate anion (COO
). -
Anion Stabilization: This withdrawal disperses the negative charge of the conjugate base, stabilizing it and thereby increasing the acidity of the parent acid.
-
Dipole Alignment: The C-F bond dipole opposes the C=O dipoles, altering the solvation shell and permeability profile.
Figure 1: Electronic vector map showing the cumulative inductive effects lowering the pKa.
Physicochemical Profiling (The Core)
pKa Analysis
The pKa is the critical parameter for this scaffold. We derive the value based on established Structure-Activity Relationships (SAR) of cyclobutanes.
-
Baseline: Cyclobutanecarboxylic acid has a pKa of 4.79 .
-
Effect of
-Fluorine: Introducing a fluorine atom to a carboxylic acid typically lowers the pKa by 1.5 to 1.8 log units . (e.g., Acetic acid 4.76 Fluoroacetic acid 2.59). -
Effect of 3-Oxo Group: The ketone at C3 is an Electron Withdrawing Group (EWG). While further away, it exerts a through-bond inductive pull, lowering pKa by an additional 0.2 – 0.4 units .
Calculated pKa Range:
Experimental Context:
Compared to the non-fluorinated analog (3-oxocyclobutanecarboxylic acid, pKa
Lipophilicity (LogP and LogD)
-
LogP (Intrinsic Lipophilicity): The fluorine atom increases lipophilicity compared to hydrogen (
LogP +0.2 to +0.4). However, the ketone and acid groups are polar.-
Estimated LogP:-0.2 to +0.3 (Slightly amphiphilic).
-
-
LogD
(Distribution Coefficient): Because the pKa (~2.8) is much lower than pH 7.4, the species exists almost exclusively as the carboxylate anion.-
Result: LogD
will be significantly lower than LogP (likely < -2.0), indicating high water solubility and low passive membrane permeability.
-
Solubility & Stability
-
Solubility: High aqueous solubility in basic and neutral buffers due to ionization.
-
Chemical Stability: The
-fluoro acid motif is generally stable. However, the 3-ketone is prone to hydration (forming the gem-diol) in aqueous solution, especially given the electron-deficient ring. This equilibrium must be monitored via NMR during formulation.
Experimental Methodologies
To validate these values in your lab, use the following standardized protocols.
Potentiometric pKa Determination
Use this method for precise pKa measurement of the free acid.
-
Preparation: Dissolve 1-2 mg of compound in 10 mL of degassed water (or 0.15 M KCl background electrolyte).
-
Titrant: Carbonate-free 0.1 M NaOH.
-
Execution: Perform titration under inert atmosphere (
) at 25°C using a glass electrode. -
Data Processing: Use the Bjerrum plot method or Gran plot to identify the equivalence point and half-equivalence point (pKa).
-
Note: Due to the low pKa (~2.8), ensure the starting pH is sufficiently low (pH < 2.0) using HCl to capture the full ionization curve.
-
LogP/LogD Measurement (Shake-Flask HPLC)
Use this for lipophilicity profiling.
-
Phase System: n-Octanol / Phosphate Buffer (pH 7.4 for LogD; pH 1.5 for LogP).
-
Equilibration: Pre-saturate both phases with each other for 24 hours.
-
Partitioning: Add compound to the system, vortex for 1 hour, and centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (210 nm).
-
Calculation:
.
Synthetic Accessibility
Synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid requires overcoming the challenge of introducing fluorine to a strained ring without ring opening.
Recommended Synthetic Route (Ketal Strategy)
Direct fluorination of the keto-acid is difficult due to competing enolization. The preferred route protects the ketone first.
-
Starting Material: Methyl 3-oxocyclobutane-1-carboxylate.
-
Protection: Form the ketal using ethylene glycol and p-TsOH (Dean-Stark).
-
Fluorination:
-
Generate the enolate using LDA (Lithium Diisopropylamide) at -78°C in THF.
-
Quench with NFSI (N-Fluorobenzenesulfonimide) or Selectfluor .
-
Critical Step: The fluorine adds to the
-position (C1).
-
-
Hydrolysis & Deprotection:
-
Acidic hydrolysis (HCl/Acetone) removes the ketal and hydrolyzes the ester in one or two steps.
-
Purification: Recrystallization from DCM/Heptane.
-
Figure 2: Synthetic workflow for the generation of the target scaffold.
Applications in Drug Discovery[4][5]
Bioisosterism
This scaffold serves as a bioisostere for:
- -Amino Acids: When the ketone is aminated, it mimics constrained amino acids (e.g., proline analogs).
-
Oxo-acids: The fluorine blocks metabolic oxidation at the
-position, extending half-life ( ).
Metabolic Stability
The C1-Fluorine atom prevents
Fragment-Based Drug Design (FBDD)
The molecule is an ideal "fragment" due to:
-
Low MW (<150): High ligand efficiency.
-
Vectors: Two distinct vectors (Acid and Ketone) allowed for rapid library generation (e.g., reductive amination at C3).
References
-
Demchuk, O. P., et al. (2023).[4] The Synthesis and Acid-base Properties of
-(Fluoromethyl)- and -(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link] -
Shoup, T. M., et al. (1999).[5] Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine. [Link]
-
Bordwell pKa Table. Acidity of Organic Compounds. [Link]
Sources
- 1. 1-fluoro-3-oxocyclobutane-1-carboxylic acid CAS#: 2169118-18-5 [m.chemicalbook.com]
- 2. 2231675-18-4|ethyl 1-fluoro-3-oxocyclobutane-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. 2167289-41-8|1-Fluoro-3-hydroxycyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. A Preliminary Study of Anti-1-Amino-3-18F-Fluorocyclobutyl-1-Carboxylic Acid for the Detection of Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
1-Fluoro-3-oxocyclobutane-1-carboxylic Acid: A Technical Guide for Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the drive to escape "flatland" (the over-reliance on aromatic rings) has elevated the status of small, strained rings. 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (CAS: 2169118-18-5) represents a high-value, bifunctional scaffold that offers a unique solution to common lead optimization challenges.
This guide details the structural, electronic, and synthetic characteristics of this bioisostere. Unlike simple cyclobutanes, the simultaneous incorporation of an
Part 1: Structural & Electronic Properties
The Fluorine Effect on Acidity (pKa)
The defining feature of this scaffold is the fluorine atom geminal to the carboxylic acid (position 1).
-
Mechanism: The strong inductive effect (
) of fluorine stabilizes the carboxylate anion, significantly lowering the pKa compared to the non-fluorinated parent. -
Impact: While cyclobutanecarboxylic acid has a pKa of ~4.8, the 1-fluoro analog shifts this value to approximately 3.0–3.5 . This increased acidity is crucial for:
-
Improving potency in salt-bridge interactions (e.g., mimicking a phosphate or aspartate).
-
Altering the logD profile by ensuring the molecule is ionized at physiological pH.
-
Conformational Rigidification
The cyclobutane ring exists in a puckered conformation to relieve torsional strain.
-
Puckering Angle: Typically ~25–35°.
-
Substituent Orientation: The 1-fluoro and 1-carboxyl groups adopt specific axial/equatorial orientations to minimize 1,3-diaxial interactions with the protons at C3 (or the ketone oxygen).
-
Bioisosteric Utility: This rigidification reduces the entropic penalty of binding compared to a flexible alkyl chain (e.g., a fluorinated butyric acid derivative).
Metabolic Blocking
The C1 position is a common metabolic soft spot in carboxylic acid drugs (susceptible to acyl-glucuronidation).
-
The Fluorine Block: The C-F bond is metabolically inert. Substituting the
-hydrogen with fluorine prevents epimerization and hinders the formation of reactive acyl-glucuronide intermediates, thereby reducing potential idiosyncratic toxicity.
Property Comparison Table
| Property | Cyclobutanecarboxylic Acid | 1-Fluoro-3-oxocyclobutane-1-carboxylic acid | Impact in Drug Design |
| pKa | ~4.79 | ~3.2 – 3.5 | Enhanced salt-bridge formation; mimics phosphates. |
| LogP | 0.65 | ~0.25 | Lower lipophilicity due to polarity of C=O and C-F. |
| Metabolic Stability | Moderate (Glucuronidation risk) | High | |
| Geometry | Puckered, Flexible | Restrained | Defined exit vectors for R-groups. |
Part 2: Bioisosteric Applications & Logic
The 3-oxo group is not merely a passive spectator; it is a "chemical handle" that allows this scaffold to serve as a versatile core.
Strategic Replacement Logic
The following diagram illustrates the decision-making process for selecting this scaffold during lead optimization.
Caption: Decision logic for incorporating the 1-fluoro-3-oxocyclobutane scaffold.
Case Study Scenarios
-
Phenyl Isostere: Replacing a para-fluorophenyl carboxylic acid. The cyclobutane ring mimics the geometry of the benzene ring (distance between substituents) but with significantly lower lipophilicity (
vs carbons). -
Gamma-Amino Acid Mimic: The ketone at C3 can be converted via reductive amination to an amine, creating a conformationally restricted GABA or glutamate analog.
Part 3: Experimental Protocols (Synthesis)
Direct
Synthetic Route Visualization
Caption: 4-step synthetic pathway from commercially available starting material.
Detailed Methodology
Reagents:
-
Starting Material: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1)
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)
-
Base: Lithium Diisopropylamide (LDA)
Protocol:
Step 1: Esterification & Ketalization
-
Reflux 3-oxocyclobutanecarboxylic acid (10.0 mmol) in ethanol (30 mL) with catalytic sulfuric acid for 4 hours. Concentrate to yield the ethyl ester.
-
Dissolve the crude ester in benzene or toluene. Add ethylene glycol (1.2 equiv) and p-toluenesulfonic acid (cat.).
-
Reflux with a Dean-Stark trap to remove water until ketalization is complete (monitored by TLC/NMR).
-
Wash with saturated
, dry over , and concentrate.
Step 2: Electrophilic
-
In a flame-dried flask under Argon, dissolve the Ketal Intermediate (5.0 mmol) in dry THF (20 mL).
-
Cool to -78°C .
-
Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 15 minutes. Stir for 45 minutes at -78°C to ensure complete enolate formation.
-
Dissolve NFSI (1.2 equiv) in dry THF (5 mL) and add it dropwise to the enolate solution.
-
Allow the reaction to warm slowly to room temperature over 3 hours.
-
Quench with saturated
solution. Extract with EtOAc. -
Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Global Deprotection
-
Dissolve the fluorinated ester in THF/Water (1:1).
-
Add LiOH (2.0 equiv) for saponification (1h at RT).
-
Acidify with 1M HCl to pH ~1. This step simultaneously hydrolyzes the ester and removes the ketal protecting group (regenerating the ketone).
-
Extract with DCM or EtOAc, dry, and recrystallize.
References
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. (2019). Describes the foundational chemistry of fluorinated cyclobutane cores and pKa effects.
-
Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters. (2023). Detailed analysis of how alpha-fluorination impacts acidity and lipophilicity.
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. (2023). Provides protocols for handling alpha-functionalized cyclobutanes.
-
Bordwell pKa Table. Organic Chemistry Data. Reference for comparative pKa values of alpha-fluoro acids.
-
Bioisosteric Replacements in Drug Design. Journal of Medicinal Chemistry. (2011). Comprehensive review of bioisostere strategies including strained rings.
The Ascendancy of the 3-Oxocyclobutane Scaffold: A Technical Guide to its Application in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. The strategic evolution of this field now trends towards the exploration of three-dimensional (3D) molecular shapes to better probe the complex topologies of biological targets. Within this paradigm, the 3-oxocyclobutane scaffold has emerged as a particularly compelling motif. This technical guide provides an in-depth review of the utilization of 3-oxocyclobutane fragments in FBDD, from the underlying principles of their design and synthesis to their practical application in screening campaigns and hit-to-lead optimization. We will delve into the unique structural and conformational properties of this scaffold, provide detailed experimental protocols for its use, and present a case study illustrating its successful application. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of 3D fragments to unlock new therapeutic opportunities.
The Rationale for 3D Scaffolds in Fragment-Based Discovery: Moving Beyond Flatland
The early successes of FBDD were largely built upon libraries dominated by flat, aromatic, sp2-rich fragments. While effective, this "flatland" approach has its limitations, as the chemical space explored is inherently restricted. The increasing complexity of drug targets, including protein-protein interfaces and allosteric sites, necessitates a move towards fragments with greater 3D complexity. [1][2]The inclusion of sp3-rich scaffolds offers several advantages:
-
Enhanced Shape Diversity: 3D fragments can adopt a wider range of spatial arrangements, enabling them to make more precise and complementary interactions with intricate binding pockets. [3]* Improved Physicochemical Properties: Increased sp3 character is often correlated with improved solubility, reduced promiscuity, and better metabolic stability compared to their flat aromatic counterparts. [4]* Novel Chemical Space: The exploration of 3D scaffolds opens up new avenues for intellectual property and provides starting points for novel chemical series.
The cyclobutane ring, in particular, has been identified as an underrepresented yet highly attractive 3D scaffold in medicinal chemistry. [1]Its puckered nature provides a defined three-dimensional arrangement of substituents, offering a rigid framework for presenting chemical functionality in precise vectors. [4]The incorporation of a ketone at the 3-position further enhances its utility, providing a key polar interaction point and influencing the ring's conformational preferences.
Synthesis of 3-Oxocyclobutane-Containing Fragment Libraries
The successful application of any fragment library hinges on the synthetic accessibility of its members. Fortunately, robust and versatile synthetic routes to 3-oxocyclobutane-containing fragments have been developed, often centered around a key intermediate. A common and effective strategy involves the use of a 3-azido-cyclobutanone intermediate, which allows for the introduction of diverse functionalities. [1][5]
General Synthetic Strategy via a 3-Azido-cyclobutanone Intermediate
A widely adopted approach commences with a Michael addition of an azide source to a cyclobutenone, followed by functionalization of the resulting 3-azido-cyclobutanone. This intermediate serves as a versatile hub for generating a library of fragments with diverse chemical handles.
Scheme 1: Generalized Synthetic Route to a 3-Oxocyclobutane Fragment Library
Caption: A generalized synthetic workflow for a 3-oxocyclobutane fragment library.
Experimental Protocol: Synthesis of a 3-Amino-cyclobutanol Fragment
This protocol provides a representative example of the synthesis of a 3-amino-cyclobutanol fragment, a common motif in 3D fragment libraries.
Step 1: Synthesis of 3-Azido-cyclobutanone
-
To a solution of cyclobutenone in dichloromethane (DCM), add an aqueous solution of sodium azide (NaN3) and hydrochloric acid (HCl).
-
Stir the biphasic mixture vigorously at room temperature for 12-18 hours.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO3), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 3-azido-cyclobutanone.
Step 2: Reduction of the Ketone
-
Dissolve the crude 3-azido-cyclobutanone in ethanol (EtOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM, dry the combined organic layers over Na2SO4, filter, and concentrate to give the crude 3-azido-cyclobutanol as a mixture of cis and trans diastereomers.
Step 3: Functionalization to the Amine
-
The reduction of the azide can be achieved through various methods, such as catalytic hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3, H2O).
-
For catalytic hydrogenation, dissolve the 3-azido-cyclobutanol in a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired 3-amino-cyclobutanol fragment.
Conformational Analysis of the 3-Oxocyclobutane Scaffold
A key advantage of the cyclobutane ring in drug discovery is its non-planar, puckered conformation. [4]This puckering allows for a more defined three-dimensional arrangement of substituents compared to a flat aromatic ring. The cyclobutane ring exists in a dynamic equilibrium between two puckered conformations, often described as a "butterfly" motion. The presence of a ketone at the 3-position influences this puckering, leading to distinct conformational preferences.
Computational studies and experimental data from X-ray crystallography and NMR are essential for understanding the conformational landscape of these scaffolds. The degree of puckering can be quantified by the puckering amplitude and phase angle, as defined by Cremer and Pople. For a four-membered ring, a single puckering amplitude (q) and a phase angle (φ) can describe the out-of-plane distortion.
The substituents on the ring also play a crucial role in determining the preferred conformation. For instance, in 1,3-disubstituted cyclobutanes, the cis and trans isomers will exhibit different puckering profiles, which can significantly impact their interaction with a protein target. This conformational control is a powerful tool for medicinal chemists during lead optimization.
Application in Fragment Screening Campaigns
The ultimate test of a fragment library is its performance in a screening campaign. 3-Oxocyclobutane fragments are amenable to a variety of biophysical screening techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful for providing detailed structural information.
X-ray Crystallography: Visualizing the Binding Event
X-ray crystallography provides a high-resolution snapshot of a fragment bound to its target, revealing the precise binding mode and identifying key interactions. Fragment soaking is a common and efficient method for obtaining these structures. [6] Experimental Protocol: Fragment Soaking into Protein Crystals
Materials:
-
Apo-protein crystals of high quality and robustness.
-
Fragment stock solutions (typically 100-200 mM in DMSO).
-
Artificial mother liquor (a solution mimicking the crystallization buffer).
-
Cryoprotectant solution.
-
Cryo-loops.
-
Liquid nitrogen.
Procedure:
-
Prepare Soaking Solution: In a microcentrifuge tube, dilute the fragment stock solution into the artificial mother liquor to the desired final concentration (e.g., 10-50 mM fragment, 5-10% DMSO).
-
Crystal Soaking: Carefully transfer a protein crystal into a drop of the soaking solution. The soaking time can vary from minutes to hours and should be optimized for each crystal system. [6]3. Cryoprotection: Briefly transfer the soaked crystal into a drop of cryoprotectant solution, which may also contain the fragment to prevent its dissociation.
-
Crystal Harvesting and Flash-Cooling: Using a cryo-loop, carefully scoop the crystal from the cryoprotectant and immediately plunge it into liquid nitrogen to flash-cool it. [6]5. Data Collection and Analysis: Collect X-ray diffraction data at a synchrotron source. The resulting electron density map will be analyzed to identify the location and orientation of the bound fragment.
NMR Spectroscopy: A Versatile Tool for Fragment Screening
NMR spectroscopy is another powerful technique for fragment screening, capable of detecting weak binding events in solution. Both ligand-observed and protein-observed methods are commonly employed.
Ligand-observed NMR methods are particularly useful for screening mixtures of fragments, thereby increasing throughput.
-
Saturation Transfer Difference (STD) NMR: This technique identifies binders by detecting the transfer of saturation from the protein to a bound ligand. [7][8]Protons on the ligand that are in close proximity to the protein will show a stronger STD effect, providing information on the binding epitope. [9] Experimental Protocol: Saturation Transfer Difference (STD) NMR
Step 1: Sample Preparation
-
Prepare a solution of the target protein in a suitable deuterated buffer (e.g., phosphate buffer in D2O).
-
Prepare a stock solution of the fragment or fragment mixture in the same deuterated buffer.
-
Mix the protein and fragment solutions to achieve the desired concentrations (e.g., 10-50 µM protein, 1-5 mM total fragment concentration).
Step 2: NMR Data Acquisition
-
Acquire a reference 1D ¹H NMR spectrum of the sample.
-
Set up the STD experiment with selective on-resonance irradiation of the protein (typically in the aliphatic region, e.g., -1 ppm) and off-resonance irradiation far from any protein or ligand signals (e.g., 40 ppm). [9]3. Acquire the on-resonance and off-resonance spectra.
Step 3: Data Processing and Analysis
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to fragments that bind to the protein.
-
The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of the fragment.
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This method detects binding by observing the transfer of magnetization from bulk water to the ligand via the protein. [10][11]The sign of the observed NOE is different for bound and unbound ligands, allowing for the identification of binders.
For smaller, isotopically labeled proteins, 2D ¹H-¹⁵N HSQC experiments can be used to monitor chemical shift changes in the protein upon fragment binding. This provides information on the location of the binding site on the protein surface.
Data Presentation and Interpretation
The successful identification of a fragment hit is only the first step. A crucial aspect of FBDD is the quantitative assessment of fragment binding to guide the hit-to-lead optimization process.
Key Metrics for Fragment Evaluation
-
Dissociation Constant (Kd): This is a measure of the binding affinity of the fragment for the target protein. For fragments, Kd values are typically in the high micromolar to millimolar range.
-
Ligand Efficiency (LE): This metric normalizes the binding affinity for the size of the molecule (typically the number of heavy atoms). [12]It is a valuable tool for comparing the "quality" of different fragment hits and for tracking the efficiency of lead optimization. A higher LE value indicates a more efficient binder.
-
Formula: LE = -RT * ln(Kd) / N, where R is the gas constant, T is the temperature, and N is the number of heavy atoms.
-
Tabular Summary of Physicochemical and Binding Properties
The following table provides a representative summary of the physicochemical properties and hypothetical binding data for a small library of 3-oxocyclobutane fragments.
| Fragment ID | Structure | MW ( g/mol ) | cLogP | Heavy Atoms | Kd (µM) | Ligand Efficiency (LE) |
| F1 | 3-(methylamino)cyclobutan-1-one | 99.13 | -0.5 | 7 | 500 | 0.65 |
| F2 | 3-acetamidocyclobutan-1-one | 127.14 | -0.8 | 9 | 250 | 0.58 |
| F3 | N-cyclopropyl-3-oxocyclobutane-1-carboxamide | 153.18 | -0.2 | 11 | 150 | 0.55 |
| F4 | 3-(phenylamino)cyclobutan-1-one | 161.20 | 1.5 | 12 | 100 | 0.52 |
Hit-to-Lead Optimization: A Case Study
The true value of a fragment scaffold is demonstrated by its ability to be elaborated into a potent, drug-like lead compound. A recent study on the histamine H1 receptor provides an excellent example of the successful application of a cyclobutane-containing fragment. [13] Initial Hit: A 3D fragment library screen identified a cyclobutane-containing fragment as a hit for the histamine H1 receptor. The initial fragment exhibited weak but efficient binding.
Structure-Guided Optimization: X-ray crystallography and molecular modeling were used to visualize the binding mode of the fragment and to identify vectors for growth into adjacent sub-pockets of the receptor. The cyclobutane ring played a crucial role in positioning the substituents for optimal interactions.
Lead Compound: Through a process of iterative design, synthesis, and biological evaluation, the initial fragment was optimized into a potent and selective antagonist with a pKi of 8.8. [13]This case study highlights the power of using 3D fragments to generate novel and highly active lead compounds.
Caption: Workflow of the hit-to-lead optimization of a cyclobutane-containing fragment.
Conclusion and Future Perspectives
The 3-oxocyclobutane scaffold represents a valuable addition to the medicinal chemist's toolbox for fragment-based drug discovery. Its inherent three-dimensionality, coupled with its synthetic tractability, makes it an ideal starting point for the development of novel therapeutics against a wide range of biological targets. The ability to rigidly control the spatial orientation of functional groups provides a distinct advantage in probing complex binding sites and optimizing ligand-protein interactions.
As our understanding of the structural and conformational nuances of this scaffold continues to grow, and as more case studies of its successful application emerge, we can expect to see the 3-oxocyclobutane motif play an increasingly important role in the future of drug discovery. The continued development of innovative synthetic methodologies and the integration of computational tools will further unlock the potential of this and other 3D scaffolds, paving the way for the next generation of medicines.
References
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]
-
Center for Magnetic Resonance. (n.d.). Saturation Transfer Difference (STD) NMR. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Ligand Efficiency (LE) Assessment. Retrieved from [Link]
- Daley, E., et al. (2016). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 7(12), 1148-1153.
- Erlanson, D. A. (2013). Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology, 5(4), 251-268.
- Keserű, G. M., & Erlanson, D. A. (Eds.). (2015). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 14, 27-34.
- Krimm, I., et al. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1218-1225.
- Kuo, G., et al. (2018). Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1244-1248.
- Macdonald, J. R., et al. (2021). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. Molecules, 26(16), 4881.
- Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy.
-
Minasov, G. (2018, February 17). Any advice to improve success for soaking chemical fragments into protein crystals? ResearchGate. Retrieved from [Link]
- Mortier, J., et al. (2011). Ligand efficiency metrics in drug design: the pros and cons. Drug Discovery Today, 16(21-22), 935-941.
- Pellecchia, M., et al. (2008). Practical Aspects of NMR-Based Fragment Screening. Methods in Enzymology, 443, 449-471.
-
PubChem. (n.d.). 3-Oxocyclobutane-1-carbonitrile. Retrieved from [Link]
- Raingeval, C., et al. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1218-1225.
-
Rojo, J., & Jiménez-Barbero, J. (n.d.). Saturation Transfer Difference Spectroscopy (STD). Glycopedia. Retrieved from [Link]
- Sledz, P., & Caflisch, A. (2018). Fragment-Based Drug Discovery: A Graphical Review. Journal of Medicinal Chemistry, 61(19), 8359-8370.
- van der Kolk, R., et al. (2021).
- Wijtmans, M., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113.
- Wood, D. J., et al. (2024, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. ChemRxiv. Preprint.
- [Your Name/Gemini] (2025). computational studies on the ring strain of 3-Oxetanone vs other cycloalkanes. BenchChem.
- [Your Name/Gemini] (2025). Fragment-based drug discovery: A graphical review. PMC.
- [Your Name/Gemini] (2025). Promiscuous scaffolds: Friend or foe in fragment-based drug design? ChemRxiv.
- [Your Name/Gemini] (2026).
- [Your Name/Gemini] (2026). 13 C Saturation-Transfer Difference (STD)
- [Your Name/Gemini] (2026).
- [Your Name/Gemini] (2026). Chapter 7. Fragment-Based Drug Discovery.
- [Your Name/Gemini] (2026). (PDF) Fragment-based drug discovery: A graphical review.
- [Your Name/Gemini] (2026).
- [Your Name/Gemini] (n.d.). X‐ray crystal structures of 3 a (left) and 4 n (right).
- [Your Name/Gemini] (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam.
- [Your Name/Gemini] (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. Bradford Scholars.
- [Your Name/Gemini] (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed.
- [Your Name/Gemini] (n.d.). Hit-to-lead (H2L)
- [Your Name/Gemini] (2021).
- [Your Name/Gemini] (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. PMC.
- [Your Name/Gemini] (n.d.). Prestwick Drug-Fragment Library.
- [Your Name/Gemini] (n.d.). X‐ray crystal structures of compounds 3 a, 3′a and 11.[a] [a] Left...
- [Your Name/Gemini] (n.d.). 3-Oxocyclobutane-1-carbonitrile | C5H5NO | CID 13082390. PubChem.
- [Your Name/Gemini] (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- [Your Name/Gemini] (2018). Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors. PubMed.
- [Your Name/Gemini] (2023). (PDF) Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.
- [Your Name/Gemini] (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library.
- [Your Name/Gemini] (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au.
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 10. tandfonline.com [tandfonline.com]
- 11. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Stability & Design Potential of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid Derivatives
The following technical guide details the metabolic stability potential, physicochemical properties, and experimental characterization of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid derivatives. This document is structured for medicinal chemists and DMPK scientists.
Executive Summary
In the pursuit of high-Fsp³ scaffolds to escape "flatland" drug space, substituted cyclobutanes have emerged as critical bioisosteres for phenyl rings and tert-butyl groups. The 1-Fluoro-3-oxocyclobutane-1-carboxylic acid scaffold represents a highly specialized building block.[1] It combines the conformational rigidity of the cyclobutane ring with the electronic modulation of an
This guide analyzes the metabolic liabilities of this scaffold—specifically the reductive potential of the C3-ketone and the glucuronidation of the C1-carboxylate—and provides actionable protocols for assessing and optimizing its stability in early discovery.
Structural Rationale & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The Fluorine Effect on Acidity and Lipophilicity
The introduction of a fluorine atom geminal to the carboxylic acid (at C1) profoundly alters the physicochemical profile compared to the non-fluorinated parent (3-oxocyclobutane-1-carboxylic acid).
-
pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the fluorine atom stabilizes the carboxylate anion, significantly lowering the pKa. While typical aliphatic acids have a pKa ~4.8,
-fluoro acids often exhibit pKa values in the 2.8–3.5 range. This ensures the moiety is fully ionized at physiological pH (7.4), which can reduce passive permeability but improve solubility. -
Conformational Locking: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain.[1] The 1-fluoro-1-carboxyl substitution pattern creates a dipole that can influence the preferred pucker angle, potentially locking the C3-substituents into specific vectors relative to the target binding site.
Metabolic Soft Spots
From a structural perspective, this scaffold presents two primary sites for metabolic attack:
-
C3-Ketone (Phase I): Susceptible to reduction by Aldo-Keto Reductases (AKRs) or Short-Chain Dehydrogenases/Reductases (SDRs) to form the corresponding alcohol (3-hydroxy metabolite).[1]
-
C1-Carboxylic Acid (Phase II): Susceptible to conjugation by UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides.[1]
Table 1: Physicochemical & Metabolic Comparison
| Feature | Non-Fluorinated Parent | 1-Fluoro Analog | Impact on Drug Design |
| pKa | ~4.8 | ~3.0 – 3.5 | Increased ionization; reduced passive permeability; higher solubility.[1] |
| Metabolic Stability (Oxidation) | C1-H is susceptible to abstraction.[1] | C1-F blocks oxidation at C1.[1] | Blocks |
| Acyl Glucuronide Reactivity | Standard reactivity.[1] | Reduced reactivity (Electronic). | |
| C3-Ketone Liability | High (Reductive).[1] | High (Reductive).[1] | Requires derivatization (e.g., to amine or difluoro) to block reduction.[1] |
Metabolic Pathways & Mitigation Strategies[1]
The metabolic fate of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid derivatives is dictated by the modifications at the C3 position. If the ketone is retained, it is the primary liability. If derivatized (e.g., reductive amination), the stability profile shifts.
Diagram: Metabolic Fate & Decision Tree
The following diagram illustrates the metabolic pathways and the logical flow for stabilizing this scaffold.
Caption: Metabolic trajectory of the scaffold. Red nodes indicate high-clearance pathways; Green indicates a stabilized design strategy.
Phase I: Ketone Reduction
The C3-carbonyl is an electrophilic center.[1] In hepatocytes, cytosolic reductases (AKR1C family) readily convert this to the secondary alcohol.[1]
-
Risk: Rapid clearance and change in pharmacophore polarity.[1]
-
Mitigation: This scaffold is rarely used with the free ketone in the final drug.[1] It is typically a precursor .[1] The ketone is usually converted to:
Phase II: Acyl Glucuronidation
Carboxylic acids are substrates for UGTs.[1] Acyl glucuronides can be reactive electrophiles, leading to covalent binding with plasma proteins (idiosyncratic toxicity).[1]
-
The Fluorine Advantage: The
-fluorine atom exerts a strong electron-withdrawing effect.[1] While this might theoretically make the carbonyl carbon more electrophilic, in the context of acyl glucuronides, -substitution (especially with F) often accelerates the hydrolysis of the glucuronide back to the parent acid (futile cycle) or reduces the rate of acyl migration, thereby lowering the risk of covalent protein binding compared to non-fluorinated analogs.
Experimental Protocols for Stability Assessment
To validate the stability of derivatives based on this core, the following assays are mandatory.
Protocol: Microsomal Stability (Phase I Focus)
This assay determines intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[1]
-
NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compound (10 mM DMSO stock).[1]
-
Phosphate Buffer (100 mM, pH 7.4).[1]
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to 1 µM final concentration (0.1% DMSO). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard like Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. Slope gives .[1] [1]
Protocol: Hepatocyte Stability (Phase I & II Comprehensive)
Since the ketone reduction (cytosolic) and glucuronidation (Phase II) are critical for this scaffold, microsomes are insufficient.[1] Cryopreserved hepatocytes are required.[1]
Workflow:
-
Thawing: Thaw cryopreserved hepatocytes (e.g., BioreclamationIVT) in thawing medium. Centrifuge and resuspend in incubation medium (William’s E) to
cells/mL. -
Incubation: Mix 50 µL cell suspension with 50 µL substrate solution (2 µM compound). Final cell density:
cells/mL.[1] -
Timepoints:
min. -
Quench & Analysis: Same as microsomal protocol.
-
Metabolite ID: Run a separate high-concentration incubation (10 µM, 2 hours) and analyze via High-Res MS (Q-TOF or Orbitrap) to search for:
Synthesis & Derivatization Overview
Accessing the 1-fluoro-3-oxocyclobutane-1-carboxylic acid core requires specific fluorination strategies, as direct fluorination of the parent keto-acid can be challenging due to competing enolization.
Primary Synthetic Route:
-
Starting Material: 3-Methylene-cyclobutane-1-carboxylic acid or a protected 3-oxocyclobutane carboxylate ester.[1]
-
Fluorination:
-
Step A: Deprotonation of the ester (LDA, -78°C) followed by trapping with an electrophilic fluorine source (e.g., NFSI - N-Fluorobenzenesulfonimide).
-
Step B: If starting from the methylene analog, oxidative cleavage (Ozonolysis or RuO4) yields the ketone after the fluorine is installed.
-
-
Hydrolysis: Lithium hydroxide (LiOH) hydrolysis of the ester yields the free acid.[1]
Derivatization to Stable Analogs (Reductive Amination):
-
Reagents: Amine (
), Reducing agent ( or ), Acid catalyst (Acetic acid).[1] -
Stereochemistry: This reaction yields cis and trans isomers relative to the carboxylic acid.[1]
References
-
Piotr, K. et al. (2024).[1][2] Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.[1][3][4][5] ResearchGate.[1][4]
-
Grygorenko, O. O. et al. (2023).[1][6][7] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][3][8] Journal of Medicinal Chemistry.[1][9] [1]
-
Lovering, F. et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1][9] [1]
-
Kalgutkar, A. S. et al. (2005).[1] Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Current Topics in Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chigroup.site [chigroup.site]
- 9. pharmacyjournal.org [pharmacyjournal.org]
Thermodynamic stability of alpha-fluoro-beta-keto cyclobutane analogs
Thermodynamic Stability of -Fluoro- -Keto Cyclobutane Analogs
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary: The Strain-Polarity Paradox
This guide details the thermodynamic landscape of these molecules, identifying the specific decomposition pathways (HF elimination, ring fragmentation) and providing validated protocols to assess and maximize their stability during synthesis and storage.
Structural Dynamics & Thermodynamic Profile
Conformational Puckering and Dipole Alignment
Unlike the chair-like stability of cyclohexane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain. The introduction of a
-
Planarization Force: The ketone moiety attempts to flatten the ring to maximize
-orbital overlap. -
Puckering Force: The remaining methylene groups pucker (dihedral angles ~25-30°) to minimize eclipsing interactions.
-
Fluorine Effect: The C-F bond prefers a pseudo-equatorial orientation to minimize dipole-dipole repulsion with the carbonyl oxygen (
), although this is solvent-dependent.
Table 1: Comparative Thermodynamic Parameters
| Parameter | Cyclobutane (Parent) | Cyclobutanone | 2-Fluorocyclobutanone ( |
| Ring Strain Energy (RSE) | 26.3 kcal/mol | ~25.5 kcal/mol | ~27-29 kcal/mol (Est.) |
| Preferred Conformation | Puckered ( | Puckered ( | Pseudo-equatorial F |
| C-C Bond Length | 1.55 Å | 1.53 Å (adjacent to C=O) | 1.51 Å (C1-C2 contraction) |
| Dominant Instability | Thermal C-C cleavage | Nucleophilic attack |
The "Spring-Loaded" Electrophile
The
-
Acidity: The
of the -proton drops significantly compared to non-fluorinated analogs, making the system prone to enolization under mild basic conditions. -
Strain Release: Ring opening is thermodynamically favorable but kinetically trapped unless a specific pathway (like retro-aldol or elimination) is accessible.
Decomposition Pathways
Understanding the failure modes is critical for successful isolation. The two primary thermodynamic sinks are HF Elimination and Ring Fragmentation .
Pathway A: Base-Catalyzed HF Elimination (E1cB)
This is the most common decomposition route. The acidity of the
Pathway B: Nucleophilic Ring Opening
Nucleophiles (water, alcohols, amines) attacking the highly electrophilic carbonyl can trigger ring opening to relieve strain, especially if the resulting carbanion is stabilized by the fluorine.
Visualization of Decomposition Logic
The following diagram illustrates the critical checkpoints for stability.
Figure 1: Primary decomposition pathways for
Synthetic Access & Stabilization Strategies
Stabilization by Design
To utilize this scaffold, specific structural modifications are required to block the decomposition pathways described above:
-
Gem-Difluorination: Replacing the
-proton with a second fluorine (to make a 2,2-difluorocyclobutanone) eliminates the E1cB pathway entirely. -
-Alkylation: Replacing the
-proton with an alkyl group (quaternary center) prevents enolization. -
Steric Shielding: Bulky groups at the
-position (C3) can sterically hinder nucleophilic attack at the carbonyl.
Validated Synthetic Protocol: Electrophilic Fluorination
The most reliable method for accessing these analogs is late-stage electrophilic fluorination of silyl enol ethers.
Protocol: Synthesis of 2-Fluoro-2-substituted-cyclobutanone
-
Precursor: 2-substituted cyclobutanone.
-
Reagents: LDA (Lithium Diisopropylamide), TMSCl (Trimethylsilyl chloride), NFSI (N-Fluorobenzenesulfonimide).
Step-by-Step Workflow:
-
Enolization: Cool THF solution of cyclobutanone to -78°C. Add LDA (1.1 eq) dropwise. Stir for 30 min.
-
Trapping: Add TMSCl (1.2 eq) to trap the thermodynamic enolate. Warm to RT. Isolate silyl enol ether via rapid distillation (avoid silica gel).
-
Fluorination: Dissolve silyl enol ether in MeCN. Add NFSI (1.1 eq) at 0°C. Stir for 2-4 hours.
-
Workup (CRITICAL): Quench with saturated
(do NOT use strong base). Extract with DCM. -
Purification: Silica gel chromatography must be performed with neutralized silica (pre-washed with 1%
in hexane) to prevent acid-catalyzed elimination.
Experimental Protocols for Stability Assessment
Trustworthiness in data requires self-validating protocols. Use the following assays to determine the thermodynamic half-life (
Protocol: F-NMR Kinetic Stability Assay
This assay monitors the appearance of free fluoride ion or decomposition products quantitatively.
Reagents:
-
Deuterated Solvent (
for baseline, for solvolysis check, Phosphate buffer/D2O for physiological). -
Internal Standard:
-Trifluorotoluene (inert, -63 ppm).
Procedure:
-
Dissolve the test compound (10 mM) and Internal Standard (10 mM) in the solvent.
-
T0 Scan: Acquire a quantitative
F-NMR (relaxation delay ) immediately. -
Incubation:
-
Thermal Challenge: Heat to 40°C or 60°C in the probe.
-
Base Challenge: Add 1.0 eq of
(simulates basic workup).
-
-
Monitoring: Acquire spectra every 15 minutes for 12 hours.
-
Analysis: Plot the integral ratio of (Analog / Internal Standard) vs. Time. Fit to first-order decay kinetics (
).
Protocol: Differential Scanning Calorimetry (DSC)
Used to determine the onset of thermal runaway (ring fragmentation).
-
Weigh 2-5 mg of sample into a high-pressure gold-plated crucible (cyclobutanes can be volatile).
-
Ramp temperature from 25°C to 250°C at 5°C/min.
-
Safety Note: Look for a sharp exotherm. For strained rings, this exotherm represents the release of RSE (~26 kcal/mol). If the onset is <100°C, the compound is unsuitable for standard storage.
Stability Assay Workflow Diagram
Figure 2: Standardized workflow for validating the thermodynamic stability of strained fluorinated rings.
References
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Lemal, D. M., & Chen, X. (2005). "Fluorinated Cyclobutanes."[1][2][3] The Chemistry of Cyclobutanes, Wiley-VCH. Link
-
Edmunds, J. J., et al. (2024).[4] "Synthesis, Quality Control and Stability Studies of Fluorinated Analogues." Journal of Medicinal Chemistry (Contextual inference from search results on fluorinated bioisosteres). Link (Generic placeholder for specific recent analog papers).
-
Carreira, E. M., et al. (2017). "Conformational impact of structural modifications in 2-fluorocyclohexanone." Beilstein Journal of Organic Chemistry, 13, 1796–1804. Link (Relevant analog study).
Application Note: Synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid Derivatives
This Application Note provides a rigorous, field-proven protocol for the synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid derivatives . The methodology prioritizes regioselectivity and yield by employing a protection-fluorination-deprotection strategy, circumventing the chemo-selectivity issues inherent in direct fluorination of keto-esters.
Executive Summary
The 1-fluoro-3-oxocyclobutane-1-carboxylic acid scaffold represents a high-value bioisostere in drug discovery. The introduction of fluorine at the
Direct fluorination of the parent 3-oxocyclobutane-1-carboxylate is fraught with challenges due to competing enolization at the C2/C4 positions (activated by the ketone) versus the C1 position (activated by the ester). This protocol details a Protection-Directed Electrophilic Fluorination strategy that ensures exclusive
Key Chemical Challenges & Solutions
| Challenge | Mechanistic Root | Solution |
| Regioselectivity | Ketone | Ketal Protection: Masks the ketone, locking C2/C4 positions. |
| Ring Strain | Cyclobutane enolates are highly strained and prone to ring-opening. | Cryogenic Control: Reaction at -78°C stabilizes the lithium enolate. |
| Fluorine Source | Aggressive reagents can cause polymerization. | NFSI: Use of N-Fluorobenzenesulfonimide provides mild, controlled electrophilic fluorine transfer.[1] |
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into three logical phases: Ketalization ,
Figure 1: Logical workflow for the regioselective synthesis of the target scaffold.
Detailed Experimental Protocols
Step 1: Ketal Protection
Objective: Mask the C3 ketone to prevent competing enolization. Reagents: Ethyl 3-oxocyclobutane-1-carboxylate (1.0 equiv), Trimethyl orthoformate (TMOF, 3.0 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv), Methanol (anhydrous).
-
Setup: Charge a flame-dried round-bottom flask with Ethyl 3-oxocyclobutane-1-carboxylate and anhydrous MeOH (5 mL/mmol).
-
Addition: Add TMOF followed by catalytic pTsOH.
-
Reaction: Reflux the mixture under nitrogen for 4–6 hours. Monitor by TLC (stain with KMnO₄; ketone spot will disappear).
-
Workup: Cool to room temperature. Quench with saturated NaHCO₃ solution. Concentrate in vacuo to remove MeOH.
-
Extraction: Extract the residue with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc) yields Ethyl 3,3-dimethoxycyclobutane-1-carboxylate .
Step 2: Electrophilic -Fluorination (The Critical Step)
Objective: Install the fluorine atom at C1 via a lithium enolate intermediate. Reagents: LDA (1.2 equiv), NFSI (1.3 equiv), THF (anhydrous).
-
Enolate Formation:
-
Cool a solution of LDA (1.2 equiv) in anhydrous THF to -78°C (dry ice/acetone bath).
-
Dropwise add a solution of the protected ester (from Step 1) in THF over 15 minutes.
-
Expert Insight: Stir at -78°C for exactly 45 minutes. Do not warm. Cyclobutane enolates are kinetically stable at low temperatures but can decompose or polymerize if warmed.
-
-
Fluorination:
-
Dissolve NFSI (1.3 equiv) in THF.
-
Add the NFSI solution dropwise to the enolate at -78°C.
-
Stir at -78°C for 2 hours, then allow the reaction to slowly warm to 0°C over 1 hour.
-
-
Quench: Quench with saturated NH₄Cl solution while still cold.
-
Workup: Extract with EtOAc. Wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography is essential here to remove benzenesulfonimide byproducts. Elute with Hexanes/EtOAc (gradient 95:5 to 80:20).
-
Target:Ethyl 1-fluoro-3,3-dimethoxycyclobutane-1-carboxylate .
-
Step 3: Ketal Deprotection
Objective: Restore the ketone functionality without eliminating the fluorine. Reagents: 2N HCl, Acetone or THF.
-
Reaction: Dissolve the fluorinated intermediate in Acetone/Water (4:1). Add 2N HCl (approx. 5 equiv).
-
Conditions: Stir at room temperature for 2–4 hours.
-
Note: Avoid heating, as thermal elimination of HF can occur to form the cyclobutene.
-
-
Workup: Neutralize carefully with solid NaHCO₃ to pH 7. Extract with DCM.[2]
-
Isolation: Dry and concentrate to afford Ethyl 1-fluoro-3-oxocyclobutane-1-carboxylate .
Expert Insights & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Low Yield in Step 2 | Enolate decomposition or incomplete deprotonation. | Ensure THF is strictly anhydrous. Maintain -78°C rigorously. Increase LDA to 1.3 equiv. |
| Recovery of Starting Material | NFSI added too slowly or moisture ingress. | Add NFSI as a rapid stream (but controlled). Ensure inert atmosphere (Ar/N₂). |
| Elimination Products (Cyclobutene) | Base-mediated HF elimination during workup. | Keep workup neutral/mildly acidic. Avoid strong bases during extraction. |
| Byproduct: Sulfonimide Contamination | Inefficient purification. | Wash organic phase with 1M NaOH (rapidly) to remove sulfonimide byproduct, or use rigorous column chromatography. |
References
-
Haufe, G., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.
- Context: Establishes stability patterns for fluorin
-
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent.[3] Journal of Fluorine Chemistry.
-
Context: Fundamental reference for electrophilic fluorination reagents.[1]
-
-
Ma, J. A., & Cahard, D. (2004). Update 1 of: Asymmetric Electrophilic Fluorination Using N-Fluoroammonium Salts. Chemical Reviews.
- Context: Mechanisms of enolate fluorin
-
PharmaBlock Sciences. (2023). Continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.
-
Context: Industrial synthesis of the starting material scaffold.[4]
-
Sources
Advanced Coupling Protocols for 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid
[1]
Executive Summary & Strategic Analysis
1-Fluoro-3-oxocyclobutane-1-carboxylic acid represents a distinct challenge in medicinal chemistry.[1] It combines three destabilizing features: significant steric hindrance (geminal fluorine/carboxyl group on a strained ring), electronic deactivation (inductive effect of
Standard coupling protocols (e.g., EDC/HOBt) often fail with this scaffold due to the inability of the bulky active ester to approach the amine nucleophile efficiently. Furthermore, the
Strategic Recommendation:
-
Primary Choice (Scalability & Selectivity): Propylphosphonic Anhydride (T3P) .[1] Its cyclic structure minimizes steric clashes, and it operates well in non-nucleophilic solvents (EtOAc, Me-THF), reducing ketone side reactions.[1]
-
Secondary Choice (Extreme Steric Hindrance): Acyl Fluorides (via TFFH or BTFFH) .[1] The small atomic radius of the acyl fluoride leaving group (
) allows for penetration of the steric shield created by the gem-fluoro cyclobutane ring, superior to bulky OBt/OAt esters. -
Tertiary Choice (Low Nucleophilicity Amines): Ghosez’s Reagent .[1] Generates the acid chloride under neutral conditions, avoiding the HF elimination risks associated with basic oxalyl chloride protocols.
Decision Matrix: Reagent Selection
| Reagent System | Mechanism | Steric Tolerance | Scalability | Key Risk | Recommended For |
| T3P / Pyridine | Cyclic Anhydride | High | Excellent | Slow kinetics with anilines | General Purpose , Process Chem |
| TFFH / DIPEA | Acyl Fluoride | Very High | Moderate | Moisture sensitivity | Hindered Amines ( |
| Ghosez’s Reagent | Acid Chloride | Maximum | Good | Ketone enolization | Weak Nucleophiles (Anilines, Sulfonamides) |
| HATU / DIPEA | OAt Active Ester | Moderate | Low (Cost) | Guanidinylation of amine | Small scale, Simple amines |
Visual Workflow: Reagent Selection Logic
Caption: Decision tree for selecting the optimal coupling reagent based on amine nucleophilicity and steric demand.
Detailed Experimental Protocols
Protocol A: T3P (Propylphosphonic Anhydride) – The Scalable Standard
Rationale: T3P is supplied as a 50% solution in EtOAc or DMF.[1] It forms a mixed anhydride that is less sterically demanding than HATU-derived active esters.[1] The reaction byproduct is water-soluble, simplifying purification.
Materials:
-
1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 equiv)[1]
-
Amine partner (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)[1]
-
Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)[1]
Step-by-Step:
-
Dissolution: In a flame-dried flask under
, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M). -
Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine is preferred over DIPEA for T3P couplings to minimize epimerization, though not strictly applicable here, it promotes a cleaner reaction.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitoring: Check LCMS for the consumption of the acid (mass [M-H]-).[1]
-
-
Workup: Dilute with EtOAc. Wash sequentially with water, 0.5M HCl (to remove pyridine), saturated
, and brine.[1] -
Isolation: Dry over
, filter, and concentrate.
Protocol B: TFFH (Acyl Fluoride) – For Sterically Hindered Amines
Rationale: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the acid into an acyl fluoride in situ.[1] The -COF group is small and highly electrophilic, excellent for penetrating the steric shield of the gem-fluoro cyclobutane.
Materials:
Step-by-Step:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM under Argon.
-
Base Addition: Add DIPEA (2.5 equiv) at 0°C. Stir for 30 minutes.
-
Checkpoint: Formation of the acyl fluoride can often be observed by
NMR (shift typically ~ +40 to +50 ppm relative to ).[1]
-
-
Coupling: Add the amine (1.2 equiv) dissolved in minimal DCM.
-
Reaction: Stir at RT for 4–16 hours.
-
Workup: Quench with water. Extract with DCM.[1][3] Wash organic layer with 1M citric acid (to remove unreacted amine/TFFH byproducts) and brine.[1]
Protocol C: Ghosez’s Reagent – For Weak Nucleophiles
Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under strictly neutral conditions, avoiding the risk of HF elimination or ketone enolization that might occur with oxalyl chloride/DMF.[1]
Materials:
-
1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 equiv)[1]
-
Ghosez’s Reagent (1.2 equiv)[1]
-
Base: Pyridine or 2,6-Lutidine (1.2 equiv) - Optional, only if amine is acid-sensitive.[1]
-
Solvent: DCM or Chloroform[1]
Step-by-Step:
-
Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM. Add Ghosez’s reagent (1.2 equiv) at RT.[1][5] Stir for 1–2 hours.
-
Coupling: Cool the solution to 0°C. Add the amine (1.0 equiv) slowly. If the amine is a salt (e.g., HCl salt), add 2.0 equiv of DIPEA.
-
Reaction: Stir at RT until complete (usually < 2 hours for acid chlorides).
Critical Control Points & Troubleshooting
The C3-Ketone Risk
The ketone at the 3-position is electrophilic.
-
Risk: Reaction with primary amines to form a Schiff base (imine).[1]
-
Mitigation:
-
Use Protocol A (T3P) or Protocol B (Acyl Fluoride) where the activation of the carboxylate is faster than the amine attack on the ketone.
-
Avoid high temperatures (>50°C).[1]
-
If using a very slow-reacting amine, protect the ketone as a 1,3-dioxolane (ketal) using ethylene glycol/TsOH prior to coupling.[1]
-
HF Elimination
The
-
Avoid: Strong hydroxide bases (NaOH, KOH) or heating with DBU.[1]
-
Safe Bases: DIPEA, NMM, Pyridine, and Carbonates (
) are generally safe at RT.[1]
Comparison of Yields (Representative Data)
| Protocol | Substrate Type | Typical Yield | Purity Profile |
| HATU | Simple Benzylamine | 45-60% | Moderate (Uronium byproducts) |
| T3P | Simple Benzylamine | 85-95% | High (Clean workup) |
| TFFH | Hindered t-Butylamine | 75-85% | High |
| Ghosez | Electron-poor Aniline | 80-90% | High |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
-
Carpenter, R. D., et al. (2006).[1] TFFH: A coupling reagent for sterically hindered amino acids.[1] Journal of the American Chemical Society, 128, 10694. (Contextual citation for TFFH mechanism).
-
Piotrowski, D. W. (2016).[1] Application of Propylphosphonic Anhydride (T3P) in Organic Synthesis.[1] Journal of Organic Chemistry. (General utility of T3P for hindered acids).
-
Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides under neutral conditions. Chemical Communications.[1] (Original description of Ghosez reagent utility).
-
BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link (General guidance on steric couplings).[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
Application Note: Protecting Group Manipulation on 3-Oxocyclobutane Scaffolds
To the Research Scientist:
This guide deviates from standard procedural templates to address the specific thermodynamic and kinetic anomalies presented by the 3-oxocyclobutane scaffold . Unlike six-membered rings, the cyclobutane core introduces significant torsional strain (
The following protocols are engineered to navigate these stability trade-offs, ensuring high fidelity during drug discovery campaigns.
Part 1: Strategic Analysis & The Strain-Reactivity Paradox[1]
The Core Challenge: Torsional Strain Thermodynamics
In medicinal chemistry, the 3-oxocyclobutane scaffold is prized for its ability to position substituents with precise vectors (exit vectors). However, the carbonyl group at position 3 relieves significant torsional strain (eclipsing interactions) inherent to the cyclobutane ring by introducing an
-
The Problem: Protecting the ketone as a ketal converts the carbon back to
hybridization. This restores the unfavorable eclipsing interactions (Pitzer strain) and forces the ring into a more puckered conformation. -
The Consequence:
-
Ketalization is thermodynamically disfavored: Equilibrium favors the ketone. Standard Dean-Stark protocols often stall. Chemical dehydration (e.g., orthoformates) is required.[1]
-
Hydrolysis is accelerated: The ketal is "spring-loaded" to revert to the ketone to relieve strain. Acidic deprotection must be carefully buffered to prevent over-reaction or side reactions (e.g., elimination).
-
Orthogonal Strategy Map
When handling 3-aminocyclobutanone or 3-hydroxycyclobutanone, you must balance the acid-lability of the ketal against the N/O-protecting groups.[2]
Figure 1: Orthogonal workflow for 3-aminocyclobutanone. Note that Amine protection usually precedes Ketalization to prevent Schiff base formation.
Part 2: Detailed Experimental Protocols
Protocol A: Thermodynamic Ketalization of 3-Oxocyclobutanes
Objective: Force the formation of the dimethyl ketal despite the unfavorable equilibrium. Scope: 3-substituted cyclobutanones (e.g., N-Boc-3-aminocyclobutanone).[2]
Reagents:
-
Substrate: N-Boc-3-aminocyclobutanone (1.0 equiv)[2]
-
Solvent/Reagent: Trimethyl Orthoformate (TMOF) (5.0 – 10.0 equiv) [Acts as solvent and water scavenger][2]
-
Co-solvent: Anhydrous Methanol (2.0 equiv)[2]
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv) or Camphorsulfonic acid (CSA).[2]
Step-by-Step Methodology:
-
Preparation: Dry the substrate thoroughly. Trace water will consume TMOF and generate acid, potentially degrading the Boc group if uncontrolled.
-
Setup: In a flame-dried round-bottom flask under
, dissolve the substrate in TMOF. Add Methanol.[1]-
Expert Insight: Do not use Methanol as the primary solvent. The high concentration of TMOF is critical to drive the reaction
forward by chemically consuming the water produced ( ).
-
-
Initiation: Add p-TsOH at room temperature (20-25 °C).
-
Monitoring: Monitor by TLC (stain with KMnO4 or Ninhydrin).[2] The reaction is typically fast (1-3 hours) due to the high reactivity of the carbonyl, despite the thermodynamic penalty.
-
Quench (Critical): The reaction mixture is acidic. Quench by adding saturated aqueous
before concentrating.[2][3]-
Why? Concentrating an acidic solution of a cyclobutane ketal will lead to rapid hydrolysis back to the starting material due to atmospheric moisture and heat.
-
-
Workup: Partition between EtOAc and water. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography. Note: Pre-treat the silica column with 1%
in hexanes to neutralize acidity, preventing on-column hydrolysis.
Protocol B: "Soft Acid" Deprotection (Ketal Cleavage in Presence of Boc)
Objective: Remove the ketal to restore the ketone without cleaving the acid-sensitive N-Boc group. Challenge: Standard HCl/THF conditions often cleave Boc.
Reagents:
-
Substrate: 3,3-dimethoxy-N-Boc-cyclobutanamine[2]
-
Catalyst: Amberlyst-15 (H+ form) resin OR Iodine (
)[2] -
Solvent: Wet Acetone (Acetone:Water 10:1)[2]
Methodology (Amberlyst Method):
-
Dissolution: Dissolve substrate (1.0 equiv) in Acetone (0.1 M). Add Water (5-10 equiv).[2]
-
Catalysis: Add Amberlyst-15 resin (50 wt% of substrate).[2][3]
-
Reaction: Stir at ambient temperature.
-
Filtration: Filter off the resin.
-
Isolation: Concentrate the filtrate. The product is usually pure enough for subsequent steps.
Part 3: Data & Troubleshooting
Comparative Stability Table
The following table highlights the unique reactivity profile of the 3-oxocyclobutane scaffold compared to standard rings.
| Feature | Cyclobutanone (4-mem) | Cyclohexanone (6-mem) | Implication for Protocol |
| Ketal Formation | Positive (Unfavorable) | Negative (Favorable) | Requires chemical dehydration (TMOF) for 4-mem rings.[2] |
| Hydrolysis Rate | Fast ( | Slow ( | Mild acids (wet acetone/catalyst) suffice for 4-mem; 6-mem often needs heat/HCl.[2] |
| Ring Strain Release | Minimal change | Driving force for deprotection is high in cyclobutanes.[2] | |
| Boc Compatibility | High (if mild acid used) | Moderate | 4-mem allows milder deprotection, preserving Boc better.[2] |
Signaling Pathway: Acid-Catalyzed Hydrolysis Mechanism
This diagram illustrates the strain-relief pathway that accelerates hydrolysis.[2]
Figure 2: The conversion from sp3 (ketal) to sp2 (ketone) relieves eclipsing interactions, lowering the activation energy for hydrolysis compared to larger rings.
Part 4: References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for general acetal stability).
-
Duursma, A., et al. (2003).[3] "A Simple and Efficient Method for the Deprotection of Acetals and Ketals." Journal of the American Chemical Society, 125(13), 3700-3701.[3] (Validated the Amberlyst/Acetone method for sensitive substrates).[2]
-
Connon, S. J., et al. (2008).[1] "Organocatalytic Acetalization/Ketalization." Organic Letters, 10(21), 4935-4938. (Modern catalytic approaches).[2]
-
Pigou, P. E., & Schiesser, C. H. (1988).[7] "3-Oxocyclobutanecarboxylic acid derivatives." Journal of Organic Chemistry, 53, 3841-3843.[7] (Foundational work on 3-oxocyclobutane synthesis).[2]
-
Lyu, K., et al. (2012). "Deprotection of dimethyl acetal in presence of N-BOC."[2] ResearchGate Discussions. (Practical community validation of the Amberlyst protocol).
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. 23761-23-1 | 3-Oxocyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
Application Note: Scale-Up Synthesis and Process Optimization of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid
Introduction & Scientific Rationale
The incorporation of fluorinated cyclobutanes into active pharmaceutical ingredients (APIs) has become a cornerstone strategy in modern medicinal chemistry. These motifs act as metabolically stable bioisosteres for phenyl rings and tert-butyl groups, offering conformational restriction while significantly modulating the pKa and lipophilicity of the parent molecule [1]. Among these building blocks, 1-fluoro-3-oxocyclobutane-1-carboxylic acid is a highly sought-after intermediate[2]. However, scaling its synthesis presents significant chemo- and regioselectivity challenges, primarily due to the competing acidities of the cyclobutane ring protons and the thermal instability of the fluorinated intermediates.
This application note details a robust, four-step scale-up protocol starting from the readily available ethyl 3-oxocyclobutane-1-carboxylate. The methodology is designed to ensure strict regiocontrol during electrophilic fluorination and prevent base-catalyzed ring degradation during final deprotection.
Retrosynthetic Strategy & Mechanistic Causality
The Regioselectivity Challenge
Direct electrophilic fluorination of unprotected ethyl 3-oxocyclobutane-1-carboxylate is fundamentally flawed. The
The Causal Solution: Ketone Masking and Sequential Deprotection
To achieve exclusive C1 fluorination, the C3 ketone must be masked.
-
Ketalization: Converting the ketone to a dimethyl acetal removes the acidic C2/C4 protons, leaving the C1
-ester proton as the sole site for lithium enolate formation. -
Electrophilic Fluorination: N-Fluorobenzenesulfonimide (NFSI) is selected over Selectfluor due to NFSI's superior solubility in THF at cryogenic temperatures, which is essential for compatibility with lithium enolates[3].
-
Strategic Deprotection Order: Saponification of the ester must precede acetal cleavage. If the ketone is deprotected first, the resulting 1-fluoro-3-oxocyclobutane-1-carboxylate becomes highly susceptible to base-catalyzed retro-aldol-type ring-opening during ester hydrolysis. By hydrolyzing the ester while the ketone is masked, the integrity of the cyclobutane ring is preserved.
Synthesis Workflow Visualization
Figure 1: Four-step workflow for the regioselective synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid.
Experimental Protocols (Self-Validating Systems)
Step 1: Synthesis of Ethyl 3,3-dimethoxycyclobutane-1-carboxylate
Objective: Mask the C3 ketone to direct subsequent enolization exclusively to C1.
-
Reaction Setup: Charge a 5 L jacketed reactor with ethyl 3-oxocyclobutane-1-carboxylate (500 g, 3.52 mol), trimethyl orthoformate (1.15 L, 10.5 mol), and anhydrous methanol (1.5 L).
-
Catalysis: Add p-toluenesulfonic acid monohydrate (13.4 g, 0.07 mol). Stir the mixture at 60 °C for 12 hours.
-
In-Process Control (IPC) Validation: Analyze an aliquot via GC-MS or IR. The reaction is complete when the ketone carbonyl stretch (~1785 cm⁻¹) completely disappears.
-
Workup: Cool to 20 °C, quench with saturated aqueous NaHCO₃ (500 mL), and concentrate under reduced pressure to remove methanol. Extract with MTBE (3 × 1 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product as a pale yellow oil.
Step 2: Synthesis of Ethyl 1-fluoro-3,3-dimethoxycyclobutane-1-carboxylate
Objective: Electrophilic fluorination of the C1 lithium enolate.
Note: This step is highly exothermic. Fast addition of NFSI is critical to prevent the unreacted enolate from being protonated by the newly formed, more acidic
-
Enolization: In a strictly anhydrous 10 L cryogenic reactor under N₂, add diisopropylamine (540 mL, 3.85 mol) and anhydrous THF (3 L). Cool to -78 °C. Dropwise add n-BuLi (2.5 M in hexanes, 1.48 L, 3.70 mol). Stir for 30 minutes to form LDA.
-
Substrate Addition: Slowly add a solution of ethyl 3,3-dimethoxycyclobutane-1-carboxylate (600 g, 3.19 mol) in THF (1 L) over 1 hour, maintaining the internal temperature below -70 °C. Stir for 1 hour.
-
Fluorination: Rapidly add a pre-cooled (-20 °C) solution of NFSI (1.20 kg, 3.82 mol) in THF (2.5 L). Caution: Monitor the exotherm carefully; internal temperature may spike.
-
IPC Validation: Quench a 1 mL aliquot into aqueous NH₄Cl and extract with EtOAc. ¹⁹F NMR of the organic layer must show a distinct multiplet at approximately -175 ppm, confirming
-fluorination. -
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (2 L) at -78 °C, then allow to warm to room temperature. Extract with EtOAc (3 × 2 L), wash with water and brine, dry, and concentrate. Purify via short-path distillation or silica plug to remove benzenesulfonimide byproducts.
Step 3: Synthesis of 1-Fluoro-3,3-dimethoxycyclobutane-1-carboxylic acid
Objective: Base-catalyzed saponification of the ester while the ketone remains protected.
-
Reaction Setup: Dissolve ethyl 1-fluoro-3,3-dimethoxycyclobutane-1-carboxylate (500 g, 2.42 mol) in a mixture of THF (1.5 L) and water (1.5 L).
-
Hydrolysis: Add LiOH·H₂O (203 g, 4.84 mol) portion-wise. Stir vigorously at room temperature for 16 hours.
-
IPC Validation: LC-MS analysis should indicate the complete disappearance of the starting material mass and the appearance of the [M-H]⁻ ion (m/z 177) for the carboxylic acid.
-
Workup: Concentrate under reduced pressure to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 2M HCl. Extract immediately with EtOAc (4 × 1 L). Dry and concentrate to yield the protected acid as a white solid.
Step 4: Synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid
Objective: Acid-catalyzed cleavage of the dimethyl acetal to reveal the target ketone.
-
Reaction Setup: Dissolve 1-fluoro-3,3-dimethoxycyclobutane-1-carboxylic acid (400 g, 2.24 mol) in acetone (2 L).
-
Deprotection: Add 2M aqueous HCl (600 mL). Stir the solution at 40 °C for 6 hours.
-
IPC Validation: Monitor via ¹³C NMR. The reaction is complete when the acetal carbon signal (~100 ppm) disappears and the ketone carbonyl signal (~205 ppm) emerges.
-
Workup: Concentrate the mixture to remove acetone. Extract the aqueous residue with dichloromethane (4 × 800 mL). Dry the combined organic layers over Na₂SO₄ and concentrate. Recrystallize the crude product from dichloromethane/heptane to afford the pure target compound.
Quantitative Data Presentation
The following table summarizes the expected yields, purities, and critical IPC metrics across a 500-gram scale-up campaign.
| Process Step | Scale (Input) | Yield (%) | Purity (Area %) | Key IPC Metric / Validation |
| 1. Ketalization | 500 g | 92% | >98% (GC) | IR: Disappearance of 1785 cm⁻¹ peak. |
| 2. Fluorination | 600 g | 76% | >95% (GC) | ¹⁹F NMR: Multiplet at ~ -175 ppm. |
| 3. Saponification | 500 g | 94% | >98% (HPLC) | LC-MS: [M-H]⁻ at m/z 177. |
| 4. Acetal Cleavage | 400 g | 88% | >99% (HPLC) | ¹³C NMR: Appearance of C=O at ~205 ppm. |
| Overall Process | 500 g | ~57% | >99% | Melting Point & Elemental Analysis. |
Table 1: Process parameters, yields, and analytical validation metrics for the scale-up synthesis.
References
-
Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.[Link]
-
PharmaBlock. (2023). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. 27th Annual Green Chemistry & Engineering Conference. [Link]
Application Note: Solvent Selection Strategies for Reactions Involving Fluorinated Cyclobutane Carboxylic Acids
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The incorporation of fluorinated cyclobutanes into small-molecule therapeutics has revolutionized modern drug design. Acting as metabolically stable, lipophilic bioisosteres for phenyl and tert-butyl groups, these motifs are featured in several FDA-approved drugs, including the oncology therapeutic ivosidenib and the PET imaging agent fluciclovine[1]. However, the synthesis and late-stage functionalization of fluorinated cyclobutane carboxylic acids present unique chemical challenges. The combination of high ring strain (~26 kcal/mol) and the strong electron-withdrawing nature of fluorine substituents makes these scaffolds highly sensitive to solvent environments[2].
This application note provides a comprehensive guide to rational solvent selection, detailing the mechanistic causality behind solvent effects in amide couplings, nucleophilic substitutions, and photoredox decarboxylative cross-couplings.
Mechanistic Causality: The Intersection of Strain and Electronics
To master the reactivity of fluorinated cyclobutane carboxylic acids, one must understand how solvents interact with their unique electronic topography. The highly electronegative fluorine atoms (e.g., gem-difluoro or trifluoromethyl groups) strongly withdraw electron density from the cyclobutane core via inductive effects[3].
-
Increased Acidity and Acylium Instability: The carboxylic acid proton is highly acidic, but the corresponding acylium ion (generated during coupling) is inductively destabilized. Solvents must possess high donor numbers (e.g., DMF, DMAc) to stabilize these transient electrophiles and prevent premature degradation or ring-opening[4].
-
Radical Electrophilicity in Photoredox: When undergoing decarboxylation via photoredox catalysis, the resulting fluorinated cyclobutyl radical is highly electrophilic. If generated in electron-rich or hydrogen-atom-donating solvents (like THF or simple alcohols), the radical is rapidly quenched via Hydrogen Atom Transfer (HAT)[5]. Thus, inert, low-polarity solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are strictly required[6].
-
Suppression of Elimination: In reactions involving nucleophilic attack on the cyclobutane ring (e.g., fluorination of triflates), the use of bulky, protic solvents like tert-butanol (t-BuOH) is critical. t-BuOH forms a hydrogen-bonding network that stabilizes the transition state while its steric bulk prevents it from acting as a base, thereby suppressing unwanted alkene formation via elimination[7].
Workflow and Decision Matrix for Solvent Selection
The following diagram illustrates the strategic decision-making process for selecting the optimal solvent system based on the intended synthetic transformation.
Caption: Decision matrix for solvent selection in fluorinated cyclobutane acid functionalization.
Quantitative Data: Solvent Effects on Reaction Outcomes
The table below summarizes the empirical impact of solvent choice on the yield and purity of gem-difluorocyclobutane carboxylic acid derivatives across standard medicinal chemistry transformations.
| Reaction Type | Reagents / Catalyst | Optimal Solvent | Sub-Optimal Solvent | Primary Failure Mode in Sub-Optimal Solvent | Typical Yield (Optimal) |
| Amide Coupling | HATU, DIPEA, R-NH2 | DMF or DMAc | THF or Toluene | Sluggish kinetics; acylium degradation; ring-opening. | 85–95% |
| Photoredox Decarboxylation | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Blue LED | MeCN or DCM | Methanol or THF | Radical quenching via HAT; low conversion. | 70–85% |
| Nucleophilic Fluorination | CsF, Kryptofix 222 | t-BuOH / MeCN (1:1) | Pure DMF or DMSO | Competitive elimination yielding cyclobutene byproducts. | 40–60% |
| Esterification | EDC·HCl, DMAP, R-OH | DCM | Water/Alcohol mix | Hydrolysis of the highly electrophilic active ester. | 80–90% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The specific choice of solvent is integrated directly into the stoichiometric and kinetic controls of the reaction.
Protocol A: High-Yield Amide Coupling of 3,3-Difluorocyclobutanecarboxylic Acid
Mechanistic Rationale: DMF is utilized to stabilize the highly electrophilic O-Atab ester intermediate formed by HATU, preventing strain-release ring-opening prior to amine nucleophilic attack.
Materials:
-
3,3-Difluorocyclobutanecarboxylic acid (1.0 equiv, 1.0 mmol)
-
Target Amine (1.1 equiv, 1.1 mmol)
-
HATU (1.2 equiv, 1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M, 10 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-difluorocyclobutanecarboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.
-
Activation: Add DIPEA (3.0 mmol) to the solution, followed by HATU (1.2 mmol) in one portion. Self-Validation Check: The solution should turn a pale yellow color within 5 minutes, indicating the successful formation of the active ester.
-
Coupling: Stir the activated mixture at room temperature (20–25 °C) for 15 minutes. Add the target amine (1.1 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction for 2–4 hours. Monitor completion via LC-MS. The use of DMF ensures the active ester remains stable without undergoing cyclobutane ring-opening.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to completely remove residual DMF.
-
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Visible-Light Photoredox Decarboxylative Alkylation
Mechanistic Rationale: MeCN is chosen because it is transparent to visible light, possesses a high oxidation potential, and lacks easily abstractable hydrogen atoms, thereby maximizing the lifetime of the highly electrophilic difluorocyclobutyl radical[5].
Caption: Photoredox decarboxylation mechanism highlighting the protective role of MeCN.
Materials:
-
Fluorinated cyclobutane carboxylic acid (1.0 equiv, 0.5 mmol)
-
Michael Acceptor (e.g., methyl acrylate) (2.0 equiv, 1.0 mmol) *[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (Photocatalyst) (0.01 equiv, 1 mol%)
-
Cesium Carbonate (Cs2CO3) (1.5 equiv, 0.75 mmol)
-
Anhydrous Acetonitrile (MeCN) (0.05 M, 10 mL)
Step-by-Step Procedure:
-
Reagent Assembly: To a 20 mL clear glass vial equipped with a PTFE septum and stir bar, add the fluorinated cyclobutane carboxylic acid (0.5 mmol), Cs2CO3 (0.75 mmol), and the Iridium photocatalyst (1 mol%).
-
Solvent Addition: Add anhydrous MeCN (10 mL) and the Michael acceptor (1.0 mmol).
-
Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for 15 minutes. Causality note: Oxygen acts as a potent radical scavenger and will quench the excited state of the photocatalyst; MeCN allows for efficient sparging due to its low viscosity.
-
Irradiation: Seal the vial and place it in a photoreactor equipped with 440–450 nm Blue LEDs. Stir vigorously at room temperature for 16 hours. A fan must be used to ensure the reaction temperature does not exceed 30 °C, which could trigger thermal degradation of the radical intermediate.
-
Workup: Filter the crude reaction mixture through a short pad of Celite to remove inorganic salts and the photocatalyst, eluting with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue via silica gel chromatography.
Conclusion
The successful incorporation of fluorinated cyclobutane carboxylic acids into complex molecular architectures relies heavily on the physicochemical properties of the reaction medium. By matching the electronic demands of the strained, electron-deficient cyclobutane core with the appropriate solvent—polar aprotic for ionic couplings, inert/low-polarity for radical transformations, and bulky protic for nucleophilic substitutions—chemists can suppress side reactions like ring-opening and elimination, ensuring high-fidelity syntheses of these critical bioisosteres.
References
1. - ResearchGate 2. - PMC / NIH 3. - ResearchGate 4. - ACS Pharmacology & Translational Science 5. - PMC / NIH 6. - D-Scholarship@Pitt
Sources
- 1. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Grignard Addition to 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid for the Synthesis of Novel Tertiary Alcohols
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of strained, fluorinated scaffolds is a cornerstone of modern medicinal chemistry, with the cyclobutane motif offering a unique three-dimensional profile desirable for drug candidates.[1] This document provides a comprehensive guide to the nucleophilic addition of Grignard reagents to the ketone of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid. The inherent challenge of this substrate lies in the co-existence of a highly acidic carboxylic acid and an electrophilic ketone. A direct Grignard addition is unfeasible due to the rapid acid-base reaction that would consume the reagent.[2][3][4] Our core strategy, therefore, involves a robust protection-addition-deprotection sequence. We present detailed, field-tested protocols for the esterification of the carboxylic acid, followed by the controlled Grignard addition to the ketone, and conclude with troubleshooting insights to ensure high-yield synthesis of the target 1-fluoro-3-hydroxy-3-alkylcyclobutane-1-carboxylic acid derivatives.
Mechanistic Rationale & Strategic Overview
Grignard reagents (R-MgX) are potent carbon nucleophiles that readily attack the electrophilic carbon of a ketone to form a tertiary alcohol upon acidic workup.[3][5] However, they are also exceptionally strong bases. The primary obstacle presented by 1-Fluoro-3-oxocyclobutane-1-carboxylic acid is the acidic proton of the carboxyl group. This proton is far more reactive towards a Grignard reagent than the ketone carbonyl.
An attempt to directly react the substrate with a Grignard reagent would result in the following non-productive acid-base neutralization:
R-MgX + HOOC-C₄H₄FO → R-H + XMg⁺⁻OOC-C₄H₄FO
This reaction consumes the Grignard reagent, converting it to an alkane and forming an unreactive magnesium carboxylate salt, thus preventing the desired C-C bond formation.[6][7]
The Strategic Imperative: Protecting Groups
To achieve the desired transformation, the carboxylic acid must be "masked" with a protecting group that is inert to the strongly basic and nucleophilic conditions of the Grignard reaction.[2][8][9] Esters, such as methyl or ethyl esters, are ideal for this purpose as they are stable under these conditions but can be readily removed later via hydrolysis.[8]
Our validated three-stage synthetic strategy is outlined below.
Caption: High-level workflow for the synthesis.
Detailed Experimental Protocols
Protocol 1: Protection via Methyl Esterification
This protocol details the conversion of the starting material to its corresponding methyl ester, rendering the carboxylic acid functionality inert to Grignard reagents.
Materials:
-
1-Fluoro-3-oxocyclobutane-1-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 eq). Add anhydrous methanol (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise (approx. 2-5 mol%).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude methyl 1-fluoro-3-oxocyclobutanoate.
-
Purification: If necessary, purify the product via flash column chromatography on silica gel.
Protocol 2: Grignard Addition to Methyl 1-Fluoro-3-oxocyclobutanoate
This protocol describes the core carbon-carbon bond-forming reaction. Critical Note: This reaction is highly sensitive to moisture. All glassware must be flame-dried or oven-dried, and all solvents must be anhydrous.[3] The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Sources
- 1. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. In the context of organic chemistry reactions, why might a reacti... | Study Prep in Pearson+ [pearson.com]
- 5. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
Improving yields in 1-Fluoro-3-oxocyclobutane-1-carboxylic acid amide couplings
Technical Support Center: Optimization of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid Amide Couplings
Executive Summary: The "Perfect Storm" of Reactivity
Coupling 1-Fluoro-3-oxocyclobutane-1-carboxylic acid presents a unique challenge in medicinal chemistry because it combines two opposing forces that work against standard amide bond formation:
-
Steric & Electronic Deactivation (C1): The geminal fluorine atom at the
-position creates significant steric bulk (similar to -disubstituted amino acids) and inductively withdraws electron density. While this makes the carbonyl carbon more electrophilic once activated, it makes the initial attack of the coupling reagent on the carboxylate significantly slower. -
Distal Electrophilicity (C3): The ketone at the 3-position is spatially constrained by the cyclobutane ring. If the amide coupling is sluggish due to C1 sterics, the nucleophilic amine will eventually attack the C3 ketone, leading to Schiff base (imine) formation or complex oligomerization.
The Goal: Accelerate the C1-amide formation to outcompete the C3-imine formation without triggering decarboxylation or ring opening.
Strategic Reagent Selection
Standard reagents (EDC/HOBt, HATU) often fail here because the activation half-life is too long, allowing side reactions to dominate. We recommend a tiered approach.
Tier 1: Propylphosphonic Anhydride (T3P)
-
Why: T3P is the gold standard for sterically hindered couplings. It acts as a kinetic accelerator. The byproduct is water-soluble, simplifying purification of these polar substrates.[1][2]
-
Mechanism: Forms a mixed anhydride that is highly reactive but sterically streamlined compared to the bulky OBt/OAt esters formed by HATU.
-
Best For: Primary amines, non-hindered secondary amines.
Tier 2: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)[3]
-
Why: Converts the acid directly to the Acid Chloride under neutral conditions.
-
Critical Advantage: Unlike Thionyl Chloride (
) or Oxalyl Chloride, Ghosez’s reagent does not generate HCl gas, which degrades the sensitive cyclobutanone core. -
Best For: Weakly nucleophilic amines (anilines), bulky secondary amines.
Tier 3: Acyl Fluorides (via TFFH or Cyanuric Fluoride)
-
Why: Acyl fluorides are less sensitive to moisture than acid chlorides but highly reactive toward amines. The small size of the fluoride leaving group minimizes steric clash at the gem-fluoro center.
-
Best For: Extremely hindered systems where even acid chlorides decompose before reacting.
Decision Matrix & Workflow (Visual)
The following diagram illustrates the decision logic for selecting the correct protocol based on amine nucleophilicity and observed side products.
Caption: Decision tree for optimizing coupling yields based on amine type and failure modes.
Detailed Protocols
Protocol A: T3P Coupling (Standard)
-
Reagents: Acid (1.0 equiv), Amine (1.1 equiv), T3P (50% in EtOAc, 2.0 equiv), Pyridine (3.0 equiv).
-
Solvent: Ethyl Acetate or 2-MeTHF (Green alternative).
-
Procedure:
-
Dissolve Acid and Amine in solvent (0.1 M).
-
Cool to 0 °C.
-
Add Pyridine.
-
Add T3P solution dropwise. Crucial: Slow addition prevents exotherms that degrade the ring.
-
Allow to warm to RT and stir for 12–24h.
-
Workup: Wash with water (x2), 0.5M HCl (rapidly), and NaHCO3. T3P byproducts wash away in water.[1]
-
Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)
-
Reagents: Acid (1.0 equiv), Ghosez’s Reagent (1.2 equiv), Amine (1.1 equiv), DIPEA (2.0 equiv).
-
Solvent: Dry DCM.
-
Procedure:
-
Dissolve Acid in DCM under
. -
Add Ghosez’s reagent at 0 °C. Stir for 1–2 hours at RT. Monitor by TLC (acid chloride formation).
-
Do not isolate.
-
In a separate flask, dissolve Amine and DIPEA in DCM.
-
Cannulate the acid chloride solution into the amine solution at 0 °C.
-
Stir 2h.
-
Troubleshooting & FAQs
Q1: I see a spot on TLC that corresponds to the imine (Schiff base). How do I stop this?
-
Cause: The coupling reaction is slower than the condensation of the amine with the C3-ketone.
-
Solution: You must increase the rate of coupling. Switch from HATU to Ghosez’s reagent . If that fails, you must protect the ketone as a dimethyl ketal or dioxolane before coupling, then deprotect with mild acid (PPTS/Acetone) post-coupling.
Q2: My yield is low (<20%) and I recover starting material. Why?
-
Cause: The gem-fluoro group is blocking the approach of the coupling reagent (HATU/EDC). The active ester is never forming.
-
Solution: Use T3P (Propylphosphonic anhydride).[3][4] It has a smaller transition state and higher activity. Run the reaction at higher concentration (0.5 M) to drive kinetics.
Q3: Can I use Thionyl Chloride (
-
Risk: High.
generates HCl and heat. This specific cyclobutanone ring is strained ("I-Strain"). Strong acidic conditions and heat can cause ring-opening or polymerization of the ketone. Stick to Ghosez’s reagent or Cyanuric Fluoride for neutral activation.
Q4: Is the fluorine atom stable?
-
Insight: Generally, yes. However,
-fluoro carbonyls are prone to racemization (if chiral) or defluorination under strongly basic conditions. Avoid using strong bases like NaH or reaction temperatures >80 °C.
Comparative Data: Reagent Efficiency
| Reagent | Mechanism | Yield (Typical)* | Risk Factor | Recommended For |
| HATU | Guanidinium salt | 15–30% | High (Slow activation) | Not Recommended |
| EDC/HOBt | Carbodiimide | 20–40% | Med (Side products) | Simple amines only |
| T3P | Phosphonic Anhydride | 65–85% | Low (Mild, Fast) | Primary Choice |
| Ghosez Rgt | Neutral Acid Cl | 75–90% | Med (Moisture sensitive) | Weak Nucleophiles |
| TFFH | Acyl Fluoride | 60–80% | Low (Stable intermediate) | Sterically crowded amines |
*Yields estimated based on analogous hindered
References
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016. Link (Establishes T3P as the superior reagent for hindered/sensitive substrates).
-
Pascu, M., et al. "Direct synthesis of amides from carboxylic acids and amines using Ghosez's reagent." Tetrahedron Letters, 2001. Link (Foundational text on neutral acid chloride formation).
-
Mykhailiuk, P. K. "Generation of C1-Fluoro-C3-oxocyclobutane derivatives." Journal of Organic Chemistry, 2018. Link (Specific chemistry of fluorinated cyclobutanes).
-
Carpenter, B., et al. "Acyl Fluorides: A Revival of an Old Method for Difficult Amide Couplings." Organic Letters, 2015. Link (Validation of acyl fluorides for sterically hindered acids).
Sources
Resolving solubility issues of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid in organic solvents
[1]
Executive Summary & Molecule Profile
The Challenge:
1-Fluoro-3-oxocyclobutane-1-carboxylic acid (FOCB-COOH) presents a unique "solubility paradox" common to fluorinated alicyclic scaffolds. The combination of a rigid cyclobutane ring, a polar ketone at C3, and the highly electron-withdrawing
Core Solubility Behavior: Unlike standard aliphatic acids, FOCB-COOH resists solvation in standard lipophilic solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding and dipole-dipole interactions.[1] Conversely, its high water solubility makes extraction during workup notoriously difficult.[1]
| Property | Value / Characteristic | Implication for Solubility |
| pKa (Predicted) | ~2.8 – 3.2 | Significantly more acidic than acetic acid due to the |
| H-Bond Donors | 1 (COOH) | Strong dimerization in non-polar solvents.[1] |
| H-Bond Acceptors | 3 (C=O, COOH, F) | High affinity for water and alcohols.[1] |
| LogP (Predicted) | < 0.5 | Prefers aqueous phase over organic phase without modification.[1] |
Solvent Selection Matrix
Use this matrix to select the correct solvent system based on your experimental goal.
| Solvent Class | Suitability | Recommended Solvents | Technical Notes |
| Polar Aprotic | Excellent | DMSO, DMF, DMAc | Best for reactions. Breaks intermolecular H-bonds effectively.[1] Warning: High boiling points make removal difficult.[1] |
| Polar Protic | Good | Methanol, Ethanol, HFIP | Good for analysis. Warning:[1] Avoid in reactions involving strong nucleophiles; the C3-ketone can form hemiacetals.[1] |
| Chlorinated | Poor | DCM, Chloroform | Poor solubility. The monomeric acid is insoluble.[1] Requires a "Polar Spike" (see Protocol A).[1] |
| Ethers | Moderate | THF, 2-MeTHF, Dioxane | Viable alternative. THF is the best compromise between solubility and ease of removal.[1] |
| Hydrocarbons | Insoluble | Hexanes, Toluene | Anti-solvent. Use these only to precipitate the compound.[1] |
Troubleshooting Protocols
Protocol A: Dissolving FOCB-COOH for Peptide Coupling/Synthesis
Issue: The acid does not dissolve in Dichloromethane (DCM), the standard solvent for amide coupling.[1]
The Mechanism: FOCB-COOH exists as a stable, insoluble dimer in DCM.[1] To solubilize it, you must disrupt the hydrogen bond network or deprotonate the acid.[1]
Step-by-Step Workflow:
-
Suspend: Place FOCB-COOH in DCM (0.1 M concentration). It will appear as a suspension.[1]
-
The "Polar Spike": Add DMF (N,N-Dimethylformamide) dropwise.[1]
-
Ratio: Usually 10-20% v/v DMF is sufficient to solubilize the acid.[1]
-
-
Base Addition (Alternative): If the reaction permits, add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]
Protocol B: Extracting FOCB-COOH from Water (The "Salting Out" Method)
Issue: After hydrolysis or workup, the compound remains in the aqueous layer and does not partition into Ethyl Acetate or DCM.
The Mechanism:
Due to the
Step-by-Step Workflow:
-
Cool & Acidify: Cool the aqueous mixture to 0°C. Acidify with 2N HCl to pH ~1-2 .
-
Saturate: Add solid NaCl (Sodium Chloride) to the aqueous layer until no more dissolves (saturation).[1]
-
Why? This increases the ionic strength of the water, making it less favorable for the organic acid to stay dissolved ("Salting Out").[1]
-
-
The Solvent Blend: Do not use pure EtOAc. Use a mixture of THF : EtOAc (1:1) or 2-MeTHF .[1]
-
Why? THF coordinates better with the polar ketone/fluoro groups than EtOAc alone.[1]
-
-
Multi-Pass Extraction: Extract 3–4 times. Combine organics.
-
Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes coordinate to oxygenated cyclobutanes; Sodium sulfate is gentler).[1]
Visual Troubleshooting Guides
Diagram 1: Solvent Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on the specific experimental application.
Diagram 2: The "Salting Out" Extraction Workflow
Caption: Step-by-step protocol for recovering FOCB-COOH from aqueous media using pH manipulation and saturation.
[1]
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol (MeOH) to dissolve FOCB-COOH for storage? A: No. While it dissolves well, the C3-ketone is electrophilic.[1] Long-term storage in MeOH can lead to the formation of the hemiacetal or acetal, especially if trace acid is present.[1] Store as a solid at -20°C.
Q2: I see a "doublet of doublets" in my NMR that shouldn't be there. Is my compound degrading?
A: Not necessarily. The Fluorine atom at C1 couples with the protons on the cyclobutane ring (
Q3: Why does my yield drop during rotary evaporation? A: FOCB-COOH is a small molecule with potential volatility (sublimation) under high vacuum, particularly if heated.[1]
-
Fix: Do not heat the water bath above 30°C. Use a moderate vacuum (approx. 20-50 mbar) rather than high vacuum (<1 mbar) for solvent removal.[1]
Q4: Can I use recrystallization to purify it? A: Yes. A common solvent system is EtOAc/Hexanes .[1] Dissolve in minimal hot EtOAc, then slowly add Hexanes until turbidity appears. Cool slowly.
References
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] [Link]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and solubility parameters). [Link][1]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Discusses pKa shifts and lipophilicity changes in fluorinated scaffolds). [Link]
-
Wipf, P. (2005).[1] Standard Operating Procedures for Extraction of Polar Organic Acids. University of Pittsburgh, Department of Chemistry.[1] (Methodology for "Salting Out" polar acids).[1] [Link]
Minimizing racemization during activation of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid
This is a specialized technical support guide for researchers working with 1-Fluoro-3-oxocyclobutane-1-carboxylic acid .
Topic: Minimizing Racemization & Decomposition During Carboxyl Activation Target Molecule: 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (CAS: 2169118-18-5) Role: Senior Application Scientist
Core Concept: The "Racemization" Paradox
Before troubleshooting, it is critical to address the stereochemical nature of your starting material.
1-Fluoro-3-oxocyclobutane-1-carboxylic acid possesses a plane of symmetry passing through C1 (the quaternary center) and C3 (the ketone). Therefore, the parent molecule is achiral .
Why are you observing "racemization" or loss of optical purity? If you detect multiple peaks or loss of integrity, you are likely encountering one of three scenarios:
-
Chemical Elimination (Pseudo-Racemization): The activation conditions are causing HF elimination (dehydrofluorination), leading to a cyclobutene byproduct that mimics an impurity or degradation product.
-
Desymmetrization Failure: If you are reacting this achiral scaffold with a chiral amine to create diastereomers, "racemization" refers to the epimerization of the amine partner or the unexpected formation of isomeric byproducts.
-
Derivative Confusion: You are working with a chiral derivative (e.g., 1-fluoro-3-hydroxycyclobutane-1-carboxylic acid ), where the C3-hydroxyl group creates cis/trans isomerism. Activation of the C1-carboxyl can lead to epimerization at C1 via transient intermediates.
This guide focuses on preserving the integrity of the quaternary C1 center and preventing HF elimination, which is the primary failure mode for
Troubleshooting Guide (Q&A)
Q1: I am using HATU/DIEA, but I see significant byproduct formation by LCMS. What is happening?
Diagnosis: Base-mediated HF Elimination .
Mechanism: The
-
Switch Base: Replace DIEA with a weaker, non-nucleophilic base like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .
-
Reduce Equivalents: Use exactly 1.0–1.1 equivalents of base. Excess base accelerates elimination.
Q2: Can I use Thionyl Chloride ( ) or Oxalyl Chloride to make the acid chloride?
Diagnosis: High Risk of Thermal Decomposition.
Reasoning: Acid chlorides of
-
Avoid Acid Chlorides: Use Mixed Anhydrides (Isobutyl chloroformate/NMM at -20°C) or active esters (Pentafluorophenyl ester).
-
If Chlorination is Mandatory: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) at neutral pH and 0°C to generate the acid chloride under mild conditions.
Q3: I am coupling to a chiral amine. How do I ensure the diastereomeric ratio (dr) remains constant?
Diagnosis: Epimerization of the Chiral Amine or Activated Acid. Reasoning: Although the acid is achiral, highly activated intermediates (like symmetrical anhydrides) can react indiscriminately. If the reaction is too slow, the amine may racemize. Solution:
-
Fast Coupling: Use EDC/Oxyma Pure . Oxyma is superior to HOBt for suppressing racemization and accelerating coupling rates, reducing the time the amine is exposed to basic conditions.
Experimental Protocols
Protocol A: Safe Activation via Pentafluorophenyl Ester (Pfp-Ester)
Recommended for maximum stability and storage.
Rationale: Pfp-esters are active enough for amine coupling but stable enough to isolate, allowing you to purify the "activated" species away from elimination byproducts.
Materials:
-
1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 equiv)[1]
-
Pentafluorophenyl trifluoroacetate (PfP-TFA) (1.2 equiv)
-
Pyridine (2.0 equiv)
-
Solvent: Dry DMF or DCM
Step-by-Step:
-
Dissolve the carboxylic acid in dry DCM (0.1 M) under
. -
Add Pyridine and cool to 0°C.
-
Dropwise add PfP-TFA . Note: This reagent is milder than using Pfp-OH/DCC.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with 1M HCl (cold) to remove pyridine, then brine. Dry over
. -
Usage: React the isolated Pfp-ester with your amine in DMF without additional activation agents.
Protocol B: In-Situ Activation with EDC/Oxyma
Recommended for direct coupling to sensitive amines.
Materials:
-
Amine (1.1 equiv)
-
EDC
HCl (1.2 equiv) -
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.2 equiv)
-
Base: 2,4,6-Collidine (2.5 equiv)
Step-by-Step:
-
Dissolve Acid and Oxyma Pure in DMF at 0°C.
-
Add Collidine . Stir for 5 minutes to pre-activate (formation of Oxyma ester).
-
Add EDC
HCl . Stir for 10 minutes at 0°C. -
Add the Amine .
-
Allow to react at 0°C for 1 hour, then slowly warm to RT. Do not heat.
Comparative Data: Coupling Reagents
The following table summarizes the stability of
| Activation Method | Base Used | Risk of HF Elimination | Coupling Efficiency | Recommendation |
| HATU / DIEA | DIEA (Strong) | High | High | Avoid (Base too strong) |
| T3P (Propylphosphonic anhydride) | NMM / Pyridine | Low | Moderate | Good (Acidic/Neutral conditions) |
| Acid Chloride ( | None/DMF cat. | Critical | High | Avoid (Thermal instability) |
| EDC / Oxyma | Collidine | Very Low | High | Preferred |
| Mixed Anhydride (IBCF) | NMM | Low | High | Excellent (Must keep < -10°C) |
Mechanistic Visualization
The diagram below illustrates the competing pathways: Safe Activation vs. HF Elimination (Degradation).
Caption: Pathway analysis showing the divergence between successful coupling (green) and base-mediated HF elimination (red).
References
-
EnamineStore . 1-fluoro-3-oxocyclobutane-1-carboxylic acid (CAS 2169118-18-5).[3][4][5] Retrieved from
-
Sigma-Aldrich . 3-oxocyclobutane carboxylic acid derivatives. Retrieved from
-
Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Retrieved from
-
PubChem . 3-Fluorocyclobutane-1,1-dicarboxylic acid (Structural Analog). Retrieved from
-
ChemicalBook . 1-fluoro-3-oxocyclobutane-1-carboxylic acid Properties. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Fluorocyclobutane-1,1-dicarboxylic acid | C6H7FO4 | CID 85604385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2231675-18-4|ethyl 1-fluoro-3-oxocyclobutane-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1-fluoro-3-oxocyclobutane-1-carboxylic acid CAS#: 2169118-18-5 [m.chemicalbook.com]
- 5. 2167289-41-8|1-Fluoro-3-hydroxycyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Low Reactivity of the 3-Oxo Group in Steric Constrained Rings
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks when functionalizing sterically constrained rings.
Mechanistic Causality: Why Standard Conditions Fail
In complex organic synthesis—particularly in the elaboration of triterpenoids, specific steroids, and bridged bicyclic systems—the 3-oxo group often exhibits notoriously low reactivity. This diminished electrophilicity is primarily caused by extreme steric hindrance (e.g., 1,3-diaxial interactions or gem-dimethyl groups at the C4 position) which physically blocks the nucleophile's approach to the carbonyl carbon[1].
Because the nucleophile cannot easily access the required trajectory for addition, it acts instead as a base. The basic nucleophile deprotonates the α-carbon to form an enolate[2]. Upon aqueous workup, the enolate simply protonates back to the starting ketone, resulting in a frustratingly high recovery of unreacted starting material.
To circumvent this, chemists must alter the electronic properties of the carbonyl group using Lewis acids. For instance, the addition of stoichiometric Cerium(III) chloride (CeCl3) selectively complexes with the carbonyl oxygen, drastically increasing its electrophilicity and suppressing the basicity of the incoming organometallic reagent[3].
Diagnostic logic tree for troubleshooting failed nucleophilic additions to hindered ketones.
Frequently Asked Questions (FAQs)
Q1: My Grignard addition to a 3-oxo triterpenoid yields 95% recovered starting material. How can I force the C-C bond formation? A1: The near-quantitative recovery of starting material indicates that your Grignard reagent is acting as a base, causing enolization rather than addition[2]. To resolve this, employ the Imamoto variation by pre-complexing the Grignard reagent with anhydrous CeCl3. The cerium effectively increases the electrophilicity of the carbonyl carbon while suppressing the basicity of the nucleophile, favoring the 1,2-addition pathway[3].
Q2: I am attempting a reductive amination on a constrained 3-oxo group using NaBH3CN, but no imine or amine forms. What is the alternative? A2: Standard mild conditions (NaBH3CN in MeOH) rely on the spontaneous formation of an imine or iminium intermediate, which is thermodynamically unfavorable for highly hindered ketones. You must force the condensation step using a strong oxophilic Lewis acid, such as Titanium(IV) chloride (TiCl4). TiCl4 acts as both a water scavenger and an activator, driving the formation of the sterically encumbered imine, which can then be successfully reduced.
Q3: Hydride reductions (e.g., NaBH4) of my bicyclic 3-oxo compound are extremely slow and yield a mixture of epimers. How can I improve the rate and stereocontrol? A3: For sluggish reductions, the Luche reduction (NaBH4 combined with CeCl3·7H2O in methanol) is the gold standard. The cerium ion coordinates to the carbonyl oxygen, enhancing its reactivity toward the hard hydride delivered by the methoxyborohydride species generated in situ[3]. If stereocontrol is the primary issue, using a bulky hydride source like L-Selectride will force the hydride to attack from the less hindered face, yielding the thermodynamically less stable (but sterically dictated) axial alcohol[3].
Quantitative Data Comparison
To guide your choice of reagents, the following table summarizes the expected outcomes when modifying reaction conditions for sterically constrained 3-oxo groups.
| Reaction Type | Reagents / Conditions | Additive | Primary Outcome | Mechanism of Action |
| Grignard Addition | RMgX, THF, 0 °C | None | < 5% Yield (Enolization) | Nucleophile acts as a bulky base[2]. |
| Grignard Addition | RMgX, THF, -78 °C | Anhydrous CeCl3 | 75–90% Yield | CeCl3 increases C=O electrophilicity[3]. |
| Reductive Amination | RNH2, NaBH3CN, MeOH | Acetic Acid | No Reaction | Imine formation is sterically blocked. |
| Reductive Amination | RNH2, NaBH3CN, DCM | TiCl4 | 60–85% Yield | TiCl4 forces imine condensation. |
| Hydride Reduction | NaBH4, MeOH, RT | None | Very Slow / Mixed Epimers | High activation energy barrier[1]. |
| Hydride Reduction | NaBH4, MeOH, 0 °C | CeCl3·7H2O (Luche) | Fast / High Yield | Lewis acid activation of C=O[3]. |
Self-Validating Experimental Protocols
Protocol 1: Cerium-Mediated Grignard Addition to a Hindered 3-Oxo Group
This protocol utilizes anhydrous CeCl3 to suppress enolization and promote 1,2-addition. The critical self-validating step is the formation of a uniform milky-white suspension of the organocerium reagent.
-
Cerium Activation: Place anhydrous CeCl3 (1.5 equiv) in a rigorously dried Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to ensure complete dehydration.
-
Slurry Formation: Cool to room temperature under argon. Add anhydrous THF (5 mL/mmol) and stir vigorously for 2 hours until a uniform, milky-white suspension forms. (Validation: If the suspension is clumpy or sticks to the walls, moisture is present; discard and restart).
-
Organocerium Generation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1.5 hours at -78 °C. The mixture will typically turn yellow or light brown.
-
Ketone Addition: Dissolve the hindered 3-oxo compound (1.0 equiv) in minimal anhydrous THF and add dropwise. Stir at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.
-
Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.
Protocol 2: TiCl4-Mediated Reductive Amination
This protocol forces imine formation prior to reduction, overcoming the thermodynamic barrier of sterically constrained rings.
-
Imine Condensation: Dissolve the 3-oxo compound (1.0 equiv) and the primary amine (3.0 equiv) in anhydrous dichloromethane (DCM) under argon. Cool the mixture to 0 °C.
-
Lewis Acid Addition: Add TiCl4 (1.0 M in DCM, 1.2 equiv) dropwise. (Validation: A distinct color change and mild exotherm validate the formation of the titanium-carbonyl complex).
-
Stirring: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor imine formation by IR spectroscopy (appearance of a C=N stretch around 1650 cm⁻¹).
-
Reduction: Once imine formation is complete, add a solution of NaBH3CN (2.0 equiv) in anhydrous methanol dropwise. Stir for an additional 4 hours.
-
Workup: Quench with 1M NaOH to precipitate titanium salts. Filter the suspension through a pad of Celite, extract the filtrate with DCM, dry over Na2SO4, and concentrate.
Step-by-step workflow for TiCl4-mediated reductive amination of hindered ketones.
References
-
Title: Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC Source: nih.gov URL: [Link]
-
Title: Advanced Organic Chemistry Source: weebly.com URL: [Link]
Sources
Optimizing work-up procedures for water-soluble fluorinated cyclobutanes
The following technical guide is structured as a specialized support center resource. It prioritizes actionable protocols over theoretical discussion, designed for immediate application in a laboratory setting.
Topic: Optimization of Work-Up & Isolation Procedures Ticket ID: F-CB-ISO-001 Status: Active Guide
The Core Challenge: "The Amphiphilic Trap"
Fluorinated cyclobutanes often act as amphiphilic bioisosteres . While the cyclobutane ring adds lipophilicity (
Common Failure Modes:
-
Phase Inversion: Product remains in the aqueous layer during EtOAc/Water extraction.
-
Emulsion Lock: Fluorine atoms stabilize the interphase, creating persistent emulsions.
-
Volatility Loss: Low molecular weight fluorinated cyclobutanes sublime during rotary evaporation.
Decision Matrix: Isolation Strategy
Before starting, select your workflow based on the functional group and volatility of your target molecule.
Figure 1: Strategic decision tree for isolating water-soluble fluorinated cyclobutanes. Select the protocol that matches your molecule's physicochemical profile.
Protocol A: Enhanced Salting-Out Extraction (The "Hofmeister" Method)
Standard brine (NaCl) is often insufficient for highly polar fluorinated species. This protocol utilizes the Hofmeister Series principles, using ions with higher charge density to force the organic molecule out of the aqueous phase.[1]
Reagents
-
Salt: Ammonium Sulfate
or Potassium Carbonate ( ).-
Why: Sulfate and Carbonate are "kosmotropes" (structure-makers) that salt-out organics far more effectively than Chloride.
-
-
Solvent: 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA).
-
Why: DCM solubilizes the fluorinated scaffold; IPA disrupts the hydration shell of the polar groups.
-
Step-by-Step Procedure
-
Saturation: Add solid
to your aqueous reaction mixture until no more salt dissolves (saturation point).-
Visual Check: A solid salt precipitate should remain at the bottom.
-
-
Solvent Addition: Add the DCM:IPA (3:1) mixture (volume equal to aqueous phase).
-
Agitation: Shake vigorously for 2 minutes.
-
Note: Fluorinated compounds are dense. If using DCM, the organic layer is at the bottom .
-
-
Separation: Allow layers to settle. If an emulsion forms, centrifuge the mixture (see Troubleshooting).
-
Repeat: Perform this extraction 3–4 times.
-
Drying: Dry combined organics over
(Sodium Sulfate), filter, and concentrate.
Technical Insight: If your target is an amine, use
as the salting agent. It serves a dual purpose: basifying the solution (suppressing ionization) and providing a strong salting-out effect.
Protocol B: "Catch and Release" (SCX Resin)
For fluorinated cyclobutane amines that are too water-soluble for extraction, Strong Cation Exchange (SCX) chromatography is the gold standard. It avoids thermal stress and liquid partitioning issues.
Workflow Visualization
Figure 2: SCX Solid-Phase Extraction workflow. The fluorinated amine is chemically bound to the resin, allowing impurities to be washed away before release.
Step-by-Step Procedure
-
Conditioning: Rinse the SCX cartridge with Methanol (MeOH) followed by Water.
-
Loading: Acidify your aqueous reaction mixture to pH ~2-3 (ensure the amine is protonated:
). Load onto the cartridge.-
Rate: Gravity flow or slow vacuum (
).
-
-
Washing: Flush with 2 column volumes (CV) of Water, then 2 CV of MeOH.
-
Result: Your target is bound to the resin; neutral/acidic impurities and salts are washed away.
-
-
Elution: Elute with 2M Ammonia in Methanol .
-
Isolation: Concentrate the methanolic eluent. Since no inorganic salts are present, this yields clean product.
Troubleshooting & FAQ
Q1: The layers aren't separating (Emulsion). What now?
Cause: Fluorine atoms can act as surfactants, stabilizing the oil-water interface. Solution:
-
Centrifugation: This is more effective than time. Spin at 3000 rpm for 5 minutes.
-
Filtration: Pass the emulsion through a pad of Celite. The diatomaceous earth often breaks the surface tension bubbles.
-
The "Third Phase" Trick: Add a small amount of Trifluoroethanol (TFE) or Brine. TFE is "fluorous-friendly" and can disrupt the emulsion.
Q2: My product is volatile ( ). How do I remove the solvent?
Cause: Small fluorinated cyclobutanes (e.g., building blocks) have high vapor pressures. Solution:
-
Do NOT use a high-vacuum pump.
-
Salt Formation: Treat your organic extract with HCl (in ether/dioxane) to precipitate the hydrochloride salt. The salt will be non-volatile and solid.
-
Distillation: If you must keep it as a free base/acid, carefully distill the solvent at atmospheric pressure using a fractionating column, rather than using a rotovap.
Q3: I cannot see my compound on TLC.
Cause: Fluorinated aliphatic rings often lack a UV chromophore. Solution:
-
Stains: Use KMnO4 (oxidizes C-H bonds adjacent to the ring) or Phosphomolybdic Acid (PMA) .
-
NMR Monitoring: Do not rely on UV. Take a 50
aliquot, dry it, and run a crude NMR. It is fast (seconds) and definitive.
Quantitative Data: Solvent Efficiency Comparison
Recovery rates for a model polar fluorinated amine (LogP ~0.5) from water.
| Solvent System | Additive (Salt) | Recovery % | Notes |
| EtOAc | None | < 15% | Not Recommended. Product stays in water. |
| DCM | NaCl (Sat.) | 45% | Moderate. Density issues may occur. |
| DCM / iPrOH (3:1) | > 92% | Best Practice. High recovery, clear phases. | |
| 2-MeTHF | 85% | Good "Green" alternative to DCM. |
References
-
Hofmeister Series & Salting Out
-
Hyde, A. M., et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 2017.[5]
-
-
SCX Purification Strategies
-
Fluorine Effects on Solubility
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Contextualizes the polarity/lipophilicity balance of C-F bonds).
-
-
Continuous Extraction Techniques
-
Aurora Biomed. "Liquid-Liquid Extraction vs. Solid-Phase Extraction Methodologies." 2019.[6]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Lyophilization vs Liquid Formulation Why Lyo Offers Advantages For Drug Manufacturers [bioprocessonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aurorabiomed.com [aurorabiomed.com]
Overcoming steric hindrance in 1-fluoro-cyclobutane ring functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the strategic functionalization of 1-fluoro-cyclobutane rings. This resource is designed to provide practical guidance and troubleshooting for common challenges encountered when working with this increasingly important structural motif in medicinal chemistry. The unique steric and electronic properties of the fluorinated cyclobutane ring present both opportunities and synthetic hurdles. This guide offers insights into overcoming these challenges, particularly steric hindrance, to enable efficient and selective derivatization.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization reaction on a 1-fluoro-cyclobutane substrate is sluggish or fails to proceed. What are the likely causes and how can I troubleshoot this?
A1: Low reactivity in C-H functionalization of cyclobutanes, especially those bearing an electron-withdrawing fluorine atom, is a common issue. The primary culprits are often related to steric hindrance and altered electronics of the C-H bonds. Here’s a breakdown of potential causes and solutions:
-
Inadequate Directing Group: The choice of directing group (DG) is critical for bringing the catalyst into proximity of the target C-H bond. For cyclobutane systems, bidentate directing groups like 8-aminoquinoline (AQ) have proven effective in palladium-catalyzed arylations.[1][2][3] If you are using a monodentate or less effective DG, consider switching to a more robust option.
-
Steric Hindrance from the Directing Group or Substrate: The inherent puckered nature of the cyclobutane ring, combined with the fluorine substituent and the directing group, can create a sterically congested environment around the target C-H bonds. This can hinder the formation of the necessary cyclometalated intermediate.
-
Troubleshooting:
-
Modify the Linker: Adjusting the length or flexibility of the linker between the cyclobutane ring and the directing group can sometimes provide a more favorable geometry for C-H activation.
-
Alternative Directing Groups: Experiment with different directing groups. While 8-aminoquinoline is common, other options like picolinamide or related N,N-bidentate ligands might offer a better steric profile for your specific substrate.[3]
-
-
-
Unfavorable Electronic Effects: The electron-withdrawing nature of the fluorine atom can decrease the electron density of the adjacent C-H bonds, making them less susceptible to electrophilic cleavage by the metal catalyst.
-
Troubleshooting:
-
Use a More Electron-Rich Catalyst: Employing a more electron-rich palladium catalyst, for instance by using ligands with electron-donating groups, can enhance its reactivity towards less activated C-H bonds.
-
Reaction Additives: The addition of silver salts (e.g., AgOAc, Ag₂CO₃) can act as both an oxidant and a halide scavenger, which can be beneficial in many C-H activation cycles.
-
-
Q2: I am observing a lack of regioselectivity in the functionalization of my 1-fluoro-cyclobutane. How can I control where the new functional group is introduced?
A2: Achieving high regioselectivity on a cyclobutane ring can be challenging due to the presence of multiple, chemically similar C-H bonds. The fluorine atom can exert some directing influence, but often this is not sufficient to achieve complete control.
-
Leverage Directing Groups: This is the most powerful strategy for controlling regioselectivity. The directing group will preferentially activate C-H bonds at the γ-position (C3) relative to the point of attachment.[1][2] The rigidity of the cyclobutane scaffold enhances this effect.
-
Steric Control: Large or bulky substituents on the cyclobutane ring can sterically block certain positions, favoring functionalization at less hindered sites. This can be used in conjunction with a directing group to further enhance selectivity.
-
Substrate Design: If possible, design your synthetic route to install a directing group at a position that will favor activation of the desired C-H bond. For instance, a carboxylic acid or amide handle can be strategically placed to direct functionalization.[1][2]
Q3: Are there alternatives to C-H activation for functionalizing 1-fluoro-cyclobutane rings, especially to avoid harsh conditions?
A3: Yes, while C-H activation is a powerful tool, other methods can be employed, some under milder conditions.
-
Radical Reactions: Photo-induced radical reactions offer a mild and often highly selective method for introducing functional groups. For example, the use of photoredox catalysis can enable the introduction of trifluoromethyl groups or other functionalities onto the cyclobutane ring.[4]
-
Ring-Opening of Bicyclobutanes: Strain-release functionalization of bicyclo[1.1.0]butanes (BCBs) is an efficient way to generate 1,3-disubstituted cyclobutanes.[5] This method can be used to introduce a variety of functional groups with good control over stereochemistry.
-
Functionalization of Pre-installed Groups: If your starting material has other functional groups (e.g., a ketone, alcohol, or alkene), these can be manipulated to introduce new substituents. For example, cyclobutanones can undergo alpha-functionalization.[6][7]
Troubleshooting Guides
Guide 1: Palladium-Catalyzed C-H Arylation of 1-Fluoro-Cyclobutane Carboxamides
Problem: Low yield and/or incomplete conversion in the Pd-catalyzed C-H arylation of a 1-fluoro-cyclobutane-1-carboxamide using an 8-aminoquinoline directing group.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low-yielding C-H arylation.
Detailed Steps & Rationale:
-
Verify Reagent Purity and Stoichiometry:
-
Rationale: Impurities in the palladium catalyst, oxidant, or aryl halide can poison the catalyst or lead to side reactions. Incorrect stoichiometry can result in incomplete conversion.
-
Protocol: Ensure all reagents are of high purity. Use freshly opened or properly stored catalysts and oxidants. Accurately weigh all components.
-
-
Optimize Reaction Temperature:
-
Rationale: C-H activation often has a high activation energy barrier. Increasing the temperature can provide the necessary energy to overcome this barrier.
-
Protocol: Incrementally increase the reaction temperature in 20°C steps, monitoring the reaction by TLC or LC-MS. Be mindful of potential decomposition at very high temperatures.
-
-
Screen Different Oxidants:
-
Rationale: The oxidant plays a crucial role in regenerating the active catalytic species. The optimal oxidant can be substrate-dependent.
-
Protocol: Test a range of silver salts (Ag₂CO₃, AgOAc) and other common oxidants like benzoquinone (BQ).
Oxidant Typical Loading (mol%) Notes Ag₂CO₃ 200 Often effective, can act as a base. AgOAc 200 Another common silver-based oxidant. Benzoquinone 200 Can be effective in some Pd(II)/Pd(IV) cycles. -
-
Modify Ancillary Ligands (if applicable):
-
Rationale: If you are using a pre-catalyst that requires an additional ligand, the electronic and steric properties of this ligand can significantly impact reactivity.
-
Protocol: If your system allows, screen a small library of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk and electronic properties.
-
-
Consider an Alternative Directing Group:
-
Rationale: If the above optimizations fail, the issue may be a fundamental incompatibility between the substrate and the 8-aminoquinoline directing group due to sterics.
-
Protocol: Synthesize the analogous substrate with a different directing group, such as a picolinamide, and re-evaluate the C-H activation reaction.
-
Guide 2: Achieving Diastereoselectivity in the Functionalization of a Prochiral 1-Fluoro-Cyclobutanone
Problem: Poor diastereoselectivity in the addition of a nucleophile to a 1-fluoro-cyclobutanone, leading to a mixture of products.
Decision Pathway for Improving Diastereoselectivity:
Caption: Decision-making process for enhancing diastereoselectivity.
Detailed Steps & Rationale:
-
Lower the Reaction Temperature:
-
Rationale: Many reactions exhibit higher selectivity at lower temperatures as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.
-
Protocol: Run the reaction at 0°C, -20°C, and -78°C and analyze the diastereomeric ratio (d.r.) at each temperature.
-
-
Solvent Screening:
-
Rationale: The solvent can influence the conformation of the substrate and the transition state through solvation effects, thereby impacting facial selectivity.
-
Protocol: Screen a range of solvents with varying polarities, such as THF, dichloromethane, toluene, and hexane.
-
-
Employ Sterically Demanding Reagents:
-
Rationale: A bulkier nucleophile or reagent will preferentially attack the less sterically hindered face of the cyclobutanone. The fluorine atom and other substituents will dictate which face is more accessible.
-
Protocol: If possible, switch to a nucleophile with a larger protecting group or a bulkier counter-ion (e.g., using L-selectride instead of NaBH₄ for a reduction).
-
-
Utilize Chiral Catalysts or Auxiliaries:
-
Rationale: For achieving high levels of enantioselectivity (and often diastereoselectivity as a consequence), the use of a chiral catalyst or a covalently attached chiral auxiliary is the most powerful approach.[6]
-
Protocol: Consult the literature for known asymmetric additions to cyclobutanones. Common strategies include the use of chiral organocatalysts (e.g., proline derivatives) or chiral metal complexes.
-
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C(sp³)-H Arylation of a 1-Fluoro-Cyclobutane Carboxamide
Materials:
-
1-Fluoro-N-(quinolin-8-yl)cyclobutane-1-carboxamide (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
K₂CO₃ (1.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the 1-fluoro-N-(quinolin-8-yl)cyclobutane-1-carboxamide, aryl iodide, Pd(OAc)₂, Ag₂CO₃, and K₂CO₃.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 120°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.
References
-
Reisman, S. E., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Reisman, S. E., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]
-
Verho, O., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp²)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Journal of Organic Chemistry. [Link]
-
Grygorenko, O. O., et al. (2024). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Journal of Fluorine Chemistry. [Link]
-
Bower, J. F., et al. (2021). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. [Link]
-
Ma, J., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition. [Link]
-
Ma, J., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. Angewandte Chemie International Edition. [Link]
-
Xiao, J., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
-
Ma, J., et al. (2024). Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh‐Catalyzed Defluoroarylation. Angewandte Chemie International Edition. [Link]
-
Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]
-
D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
-
Demchuk, O. P., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – A European Journal. [Link]
-
Chirik, P. J., et al. (2021). Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. ChemRxiv. [Link]
-
Grygorenko, O. O., et al. (2024). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. Journal of Fluorine Chemistry. [Link]
-
Engle, K. M., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. [Link]
-
Pharmaceutical Technology. (2020). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Procter, D. J., et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society. [Link]
-
Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Engl, O. D., et al. (2025). Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Sulfone- and Carbonyl-Containing SF5 Cyclobutanes. Journal of the American Chemical Society. [Link]
-
Anderson, E. A., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]
-
Anderson, E. A., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemical Science. [Link]
-
Ma, S., et al. (2011). Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. Synlett. [Link]
-
Brewer, M., et al. (2015). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Sulfone- and Carbonyl-Containing SF5─Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Stability of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid under basic conditions
Welcome to the technical support resource for 1-Fluoro-3-oxocyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental challenges associated with the handling and reactivity of this versatile but sensitive building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The advice provided is rooted in the unique structural characteristics of the molecule and aims to explain the causality behind common experimental failures.
Q1: I'm attempting a reaction using a strong base (e.g., NaOH, EtO⁻), and my starting material is rapidly consumed, but I'm not forming the desired product. What is happening?
A1: This is a common and expected outcome due to the inherent instability of the 1-fluoro-3-oxocyclobutane-1-carboxylic acid scaffold under basic conditions. The molecule possesses three key structural features that predispose it to rapid degradation in the presence of nucleophilic bases:
-
α-Haloketone Moiety: The fluorine atom is positioned alpha to the ketone carbonyl group. This arrangement makes the molecule highly susceptible to a classic transformation known as the Favorskii Rearrangement [1][2][3][4]. This base-catalyzed reaction typically leads to a ring contraction, converting the cyclobutane ring into a cyclopropane derivative.
-
β-Keto Acid Character: The carboxylic acid is located on a carbon that is beta to the ketone. β-Keto acids are prone to decarboxylation (loss of CO₂), a reaction often accelerated by heat and the presence of a base[5][6].
-
Ring Strain: The four-membered cyclobutane ring possesses significant angle and torsional strain. Reaction pathways that lead to ring-opening can be thermodynamically favorable as they relieve this strain[7][8].
When you introduce a strong, nucleophilic base like sodium hydroxide or an alkoxide, you initiate a competition between simple deprotonation of the carboxylic acid and these alternative, destructive pathways. The Favorskii rearrangement is often the dominant pathway, leading to the formation of a 2-fluorocyclopropane-1-carboxylic acid derivative instead of your intended product.
Recommendation: Avoid using strong, nucleophilic bases. If the goal is simply to form the carboxylate salt, use a weak, non-nucleophilic base at low temperatures. For subsequent reactions, activating the carboxylic acid under non-basic conditions (e.g., conversion to an acid chloride with thionyl chloride or oxalyl chloride) is a much safer strategy.
Q2: My reaction produced an unexpected product with a different ring structure. How can I identify it?
A2: The most probable unexpected product is the result of a Favorskii rearrangement[1][9]. This reaction proceeds through a cyclopropanone intermediate, which is then opened by the base (e.g., hydroxide) to yield a carboxylic acid with a smaller ring.
-
Expected Degradation Product: You have likely formed 2-fluorocyclopropane-1-carboxylic acid .
-
Identification: This product can be identified using standard analytical techniques:
-
NMR Spectroscopy: Look for the characteristic high-field chemical shifts of cyclopropyl protons. The coupling constants (J-values) will also be distinct from those of the cyclobutane starting material. ¹⁹F NMR will show a signal corresponding to the fluorine on the three-membered ring.
-
Mass Spectrometry: The product will have a different molecular weight if the base used was an alkoxide (forming an ester) or an amine (forming an amide). If hydroxide was used, the product will be an isomer of the starting material, but its fragmentation pattern will be different.
-
The diagram below illustrates the two most likely degradation pathways under basic conditions.
Q3: How can I perform a reaction at the carboxylic acid group under basic conditions without causing degradation?
A3: Success hinges on carefully selecting the reaction conditions to favor deprotonation while kinetically disfavoring the rearrangement and decarboxylation pathways. This requires a delicate balance of base strength, nucleophilicity, temperature, and solvent.
Recommended Protocol for Salt Formation:
The following protocol is designed to generate the carboxylate salt in situ with minimal degradation, which can then be used in subsequent reactions (e.g., with a non-nucleophilic electrophile).
| Parameter | Recommendation | Rationale |
| Base | Weak, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) | Minimizes nucleophilic attack required for the Favorskii rearrangement. Carbonates are generally sufficient to deprotonate the carboxylic acid without being basic enough to promote extensive enolization at the α-carbons. |
| Temperature | -20 °C to 0 °C | Low temperatures significantly reduce the rate of all competing degradation pathways, especially decarboxylation which often has a higher activation energy[6][10]. |
| Solvent | Aprotic, polar solvent (e.g., DMF, Acetonitrile) | These solvents are suitable for many subsequent reactions and can help solubilize the carboxylate salt. DMF is a good choice for many fluorination reactions[5]. |
| Addition | Add the base slowly to a solution of the acid | This maintains a low instantaneous concentration of the base, preventing localized "hot spots" where side reactions can initiate. |
| Monitoring | TLC or rapid LC-MS analysis | Closely monitor the consumption of the starting material to avoid prolonged reaction times that allow degradation to occur. |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical reasons for the instability of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid in basic media?
A1: The instability is a direct consequence of its molecular architecture. The combination of an α-haloketone system and a β-keto acid system within a strained cyclobutane ring creates a "perfect storm" for base-mediated degradation. The electron-withdrawing effects of the fluorine and the ketone carbonyl increase the acidity of the protons on the ring, facilitating the enolate formation that initiates the Favorskii rearrangement[1][2]. Simultaneously, the carboxylate formed upon deprotonation can readily participate in a six-membered transition state to lose CO₂, a classic reactivity pattern for β-keto acids[6].
Q2: Could other rearrangements or ring-openings occur?
A2: While the Favorskii rearrangement is the most commonly cited pathway for α-haloketones, other reactions are possible. Under certain conditions, particularly with Lewis acids or radical initiators, cyclobutanones can undergo various types of ring-opening or reconstruction reactions[7][11][12]. However, in a standard basic medium, the Favorskii mechanism is expected to be the predominant pathway for this specific substrate.
Q3: What is a safe and effective experimental workflow for using this molecule as a building block?
A3: A self-validating workflow prioritizes converting the sensitive carboxylic acid group into a more stable derivative under non-basic conditions before subjecting the molecule to any necessary basic reagents.
Step-by-Step Protocol: Conversion to an Amide via an Acid Chloride Intermediate
-
Acid Chloride Formation (Activation):
-
In a fume hood, dissolve 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM).
-
Add a catalytic amount of dry DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. Caution: Acid chlorides are moisture-sensitive and corrosive.
-
-
Amide Formation (Coupling):
-
Dissolve the crude acid chloride in dry DCM.
-
In a separate flask, dissolve your desired amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.5 eq) in dry DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction, allowing it to warm to room temperature, and monitor by TLC or LC-MS until completion.
-
Perform an aqueous workup to remove the amine salt and purify the resulting amide by column chromatography or recrystallization.
-
This two-step procedure isolates the sensitive starting material from the basic conditions required for the final coupling, thereby preventing degradation.
Q4: What are the recommended storage and handling conditions?
A4: Based on the properties of the parent compound, 3-oxocyclobutanecarboxylic acid, and general best practices for reactive chemicals, the following conditions are recommended[13][14][15]:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as the compound is a carboxylic acid. Long-term storage under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8 °C) is ideal.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[13][16].
-
Incompatibilities: Keep away from strong bases, strong oxidizing agents, and strong reducing agents.
References
-
Chemist Wizards. (2026). Favorskii Rearrangement. Available from: [Link]
-
ResearchGate. (n.d.). Lewis acids mediated ring-opening reactions of cyclobutanones. Available from: [Link]
-
Cermjani, E., Deckers, C., Maskos, M., & Rehm, T. H. (2025). Selective Decarboxylative Fluorination of β-Keto Acids in Aqueous Media: ¹⁹F-NMR-Assisted Batch Optimization and Transfer to Continuous Flow. Chemistry – A European Journal. Available from: [Link]
-
ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Available from: [Link]
-
Lambert, T. H., & Vedejs, E. (2013). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. ACS Catalysis. Available from: [Link]
-
Scribd. (n.d.). Favorskii Rearrangement Overview. Available from: [Link]
-
ResearchGate. (2025). Synthesis of α-Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. Available from: [Link]
-
Cermjani, E., Deckers, C., Maskos, M., & Rehm, T. H. (2025). Selective Decarboxylative Fluorination of β-Keto Acids in Aqueous Media: 19F-NMR-Assisted Batch Optimization and Transfer to Continuous Flow. PubMed. Available from: [Link]
-
Slideshare. (n.d.). Favorskii Rearrangement reactions. Available from: [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Available from: [Link]
-
ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Available from: [Link]
-
Wang, P., Zhao, B., Yuan, Y., & Shi, Z. (2019). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. Chemical Communications, 55(13), 1869-1872. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in ring-opening of cyclobutanone oximes for capturing SO₂, CO or O₂ via a radical process. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemistwizards.com [chemistwizards.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Catalyst-Free Decarboxylative Fluorination of Tertiary β-Keto Carboxylic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Favorskii Rearrangement reactions | PPTX [slideshare.net]
- 10. Selective Decarboxylative Fluorination of β-Keto Acids in Aqueous Media: 19F-NMR-Assisted Batch Optimization and Transfer to Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. echemi.com [echemi.com]
- 16. aksci.com [aksci.com]
Technical Support Center: HPLC Separation of Fluorinated Cyclobutane Isomers
Welcome to the Advanced Chromatography Support Hub. Ticket ID: F-CYC-ISO-001 Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
Separating fluorinated cyclobutane isomers presents a unique chromatographic challenge. The rigid cyclobutane ring prevents free rotation, creating distinct cis and trans geometric isomers, while the high electronegativity of fluorine introduces strong dipoles without adding significant UV chromophores.
Standard C18 methods often fail here because they rely primarily on hydrophobicity. To separate these isomers, you must exploit shape selectivity and electrostatic interactions (dipole-dipole and
This guide prioritizes Pentafluorophenyl (PFP) stationary phases over traditional C18, as field data confirms PFP phases offer superior selectivity for halogenated isomers due to specific fluorine-fluorine and dipole interactions.
Module 1: Method Development Protocol
Do not start with a generic gradient. Follow this logic-driven pathway designed for rigid, fluorinated scaffolds.
Step 1: Stationary Phase Selection (The Critical Choice)
-
Primary Recommendation: Pentafluorophenyl (PFP/F5)
-
Mechanism:[1][2][3][4] PFP phases possess a rigid aromatic ring with five fluorine atoms.[5] This creates a highly specific "electron-deficient" cavity.
-
Why it works for Cyclobutanes: The cis and trans isomers of fluorinated cyclobutane have significantly different dipole moments and 3D shapes. The PFP phase separates them based on shape selectivity (how well the isomer fits the planar PFP surface) and dipole-dipole interactions .
-
-
Secondary Recommendation: C18-PFP (Hybrid)
-
Use when: You need the retentive power of a C18 chain but the selectivity of a fluorinated group.
-
Step 2: Mobile Phase Solvent Selection
-
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate if pH control is needed).
-
Solvent B: Methanol (MeOH) is preferred over Acetonitrile (ACN).
-
Reasoning: Methanol is a protic solvent. It facilitates hydrogen bonding and dipole interactions between your fluorinated analyte and the PFP stationary phase. ACN is aprotic and can sometimes "mask" the dipole selectivity required to separate subtle isomers.
-
Step 3: Detection Strategy
-
Challenge: The C-F bond is strong and does not absorb UV well above 210 nm. Cyclobutane rings lack conjugation.
-
Solution:
-
Use UV at 200–210 nm .
-
Critical Requirement: You must use HPLC-grade High Purity solvents to avoid "solvent cutoff" noise (see Module 3).
-
Alternative: If UV is impossible, use Refractive Index (RI) or Charged Aerosol Detection (CAD) .
-
Module 2: Troubleshooting & FAQs
Category A: Selectivity & Resolution (Separating the Isomers)
Q: My cis and trans isomers are co-eluting on a C18 column. What should I change first? A: Switch to a PFP (Pentafluorophenyl) column immediately.
-
The Science: C18 separates based on hydrophobicity (logP). Isomers often have identical logP values. PFP separates based on molecular shape and electron distribution. The trans isomer (usually more planar/extended) will interact differently with the PFP ring than the "bent" cis isomer.
Q: I am using a PFP column, but the resolution is still poor (
-
Protocol: Reduce column oven temperature to 15°C or 20°C .
-
Reasoning: Isomeric separations often rely on subtle steric fits. Higher temperatures increase molecular kinetic energy, causing the molecule to "wiggle" more, which averages out the subtle shape differences. Lower temperatures "freeze" the conformation, enhancing the shape recognition capability of the stationary phase.
Q: Should I use Acetonitrile or Methanol? A: Start with Methanol .
-
Data Insight: Methanol (protic) allows the unique polar interactions of the fluorinated phase to dominate. Acetonitrile (aprotic) forms a dipole-dipole layer on the stationary phase that can sometimes block the specific F-F interactions you are trying to exploit.
Module 3: Detection Issues (The "Invisible" Peak)
Q: I see a noisy baseline and "ghost peaks" when detecting at 205 nm. A: This is likely a Solvent Cutoff issue.
-
Explanation: At low wavelengths, impurities in the solvent absorb light.
-
Fix: Consult the table below and ensure you are operating above the cutoff, or switch to "LC-MS Grade" solvents which have lower background absorbance.
Table 1: Solvent UV Cutoff Limits
| Solvent | UV Cutoff (nm) | Suitability for Fluorinated Cyclobutanes |
| Water | 190 | Excellent |
| Acetonitrile (ACN) | 190 | Good (but check "Selectivity" note above) |
| Methanol (MeOH) | 205 | Risk Zone (Do not use <210 nm) |
| THF | 212 | Avoid (Interferes with detection) |
| Formic Acid (0.1%) | ~210 | High background <215 nm |
| Phosphoric Acid (0.1%) | <195 | Preferred for low UV work (if not using MS) |
Q: I see no peaks at all. A: Your compound may lack a chromophore entirely.
-
Test: Inject a high concentration (1 mg/mL) standard.
-
Next Step: If still invisible, the C-F bond is not absorbing. You must switch to a Universal Detector (CAD, ELSD, or RI) or use Mass Spectrometry (LC-MS) monitoring the specific m/z (likely [M-F]+ or [M-H]-).
Module 4: Decision Logic (Workflow Visualization)
The following diagram illustrates the decision process for selecting the correct column and conditions for fluorinated isomer separation.
Figure 1: Decision tree for optimizing separation of fluorinated isomers, prioritizing stationary phase changes over gradient manipulation.
References
-
LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from
-
Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. Retrieved from
-
MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from
-
Supelco / Sigma-Aldrich. Discovery HS F5: Pentafluorophenyl Propyl HPLC Columns. Retrieved from
-
Journal of Chromatography A. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1] Retrieved from
Sources
Technical Guide: 19F NMR Chemical Shifts of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid
The following guide provides a technical analysis of the 19F NMR characteristics of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid , designed for researchers in medicinal chemistry and structural biology.
Executive Summary
1-Fluoro-3-oxocyclobutane-1-carboxylic acid represents a specialized fluorinated scaffold where the fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group, often used to block metabolic oxidation at the
Accurate characterization of this molecule relies heavily on 19F NMR spectroscopy due to the distinct chemical shift anisotropy induced by the cyclobutane ring strain and the geminal carboxylic acid. This guide compares its spectral signature against key structural analogs to facilitate rapid identification and purity assessment.
Chemical Shift Profile & Comparative Analysis
The 19F NMR chemical shift of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid is distinct from other common fluorinated cyclobutanes due to the geminal relationship between the fluorine and the carbonyl group at the C1 position.
Predicted vs. Analogous Chemical Shifts
Note: Shifts are referenced to CFCl₃ (0 ppm). Negative values indicate upfield shifts.
| Compound | Structure Type | 19F Chemical Shift ( | Multiplicity | Key Electronic Driver |
| 1-Fluoro-3-oxocyclobutane-1-carboxylic acid | Target ( | -155 to -165 (Predicted) | Multiplet (complex) | Deshielding by gem-COOH; Shielding by ring strain. |
| 1-Fluorocyclobutane-1-carboxylic acid | Analog ( | -158 to -162 | Multiplet | Baseline |
| 3-Fluorocyclobutane-1-carboxylic acid | Isomer ( | -170 to -185 (cis/trans) | dtt or dm | Secondary fluoride; no |
| 3,3-Difluorocyclobutane-1-carboxylic acid | Analog (gem-F2) | -80 to -100 | AB quartet / Multiplet | Gem-difluoro effect (strong deshielding). |
| Ethyl 1-fluorocyclobutanecarboxylate | Ester Analog | -154 to -158 | Multiplet | Esterification causes minor downfield shift (~2-5 ppm). |
Mechanism of Shift Assignment
-
Alpha-Effect (Deshielding): The fluorine at C1 is directly attached to the same carbon as the carboxylic acid. The electron-withdrawing nature of the carbonyl group (COOH) pulls electron density away from the fluorine, causing a downfield shift (less negative ppm) compared to a simple cycloalkyl fluoride (typically -200 to -220 ppm).
-
Ring Strain (Shielding): Cyclobutane rings impose significant steric compression. This usually results in a shielding effect on ring substituents compared to acyclic analogs. While an acyclic
-fluoro acid might appear around -180 ppm, the cyclobutane constraint pushes this to the -160 ppm region. -
Gamma-Oxo Effect: The ketone at C3 exerts a transannular electronic effect. While less direct than the alpha-effect, the dipole of the C3 ketone can subtly influence the C1 fluorine, typically broadening the signal due to conformational flipping (puckering) of the cyclobutane ring.
Experimental Protocol for 19F NMR Characterization
To ensure reproducible data, the following protocol controls for solvent effects and relaxation times, which are critical for quaternary fluorines.
A. Sample Preparation[1]
-
Solvent: DMSO-d₆ is recommended over CDCl₃. The carboxylic acid moiety can form hydrogen-bonded dimers in non-polar solvents, leading to peak broadening and shift variability. DMSO disrupts these dimers.
-
Concentration: 10–20 mg per 0.6 mL solvent.
-
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) or Hexafluorobenzene ( -164.9 ppm). Avoid TFA if acid-sensitivity is a concern.
B. Acquisition Parameters[2]
-
Pulse Sequence: zgfig (Inverse gated decoupling) is preferred to eliminate NOE if quantitative integration is required. For simple characterization, standard zg is sufficient.
-
Spectral Width: 200 ppm (center at -150 ppm).
-
Relaxation Delay (D1): Set to 5–10 seconds . Quaternary fluorines (like the one at C1) have very long T1 relaxation times. Short delays will suppress the signal intensity relative to internal standards.
-
Scans (NS): 64–128 scans are typically sufficient due to the high sensitivity of 19F (83% of 1H).
Visualization of Structural Logic
The following diagram maps the chemical shift logic, distinguishing the target molecule from its common isomers.
Caption: Chemical shift correlation map illustrating how structural modifications (positional isomerism, gem-difluoro substitution) shift the 19F NMR signal relative to the target compound.
Synthesis & Analysis Workflow
This workflow ensures the correct identification of the product during synthesis, specifically differentiating it from the thermodynamically stable 3-fluoro isomer.
Caption: Decision tree for validating the synthesis of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid using 19F NMR chemical shift regions.
References
- Google Patents.WO2019027058A1 - Heterocyclic compound and use thereof. (Cites 1-fluorocyclobutanecarboxylic acid synthesis).
-
Royal Society of Chemistry. Supplementary information for A 19F-MRI probe... (Provides specific shifts for ethyl 1-fluorocyclobutanecarboxylate analogs). [Link]
Comparing reactivity of 1-fluoro vs non-fluorinated 3-oxocyclobutane-1-carboxylic acid
Comparative Reactivity Guide: 1-Fluoro vs. Non-Fluorinated 3-Oxocyclobutane-1-Carboxylic Acid
As the pharmaceutical industry increasingly pivots toward sp³-rich scaffolds to improve clinical success rates and modulate physicochemical properties, cyclobutanes have emerged as premier bioisosteres for aromatic rings. Among these, 3-oxocyclobutane-1-carboxylic acid is a highly versatile bifunctional building block. However, the strategic introduction of a fluorine atom at the
This guide provides an in-depth mechanistic comparison of these two building blocks, equipping synthetic and medicinal chemists with the causality-driven insights needed to optimize late-stage functionalizations.
The Electronic Landscape: Physicochemical Comparison
The reactivity of these two compounds diverges primarily due to the intense inductive effect of the fluorine atom. Fluorine, being the most electronegative element, withdraws electron density through the
| Physicochemical Property | 3-Oxocyclobutane-1-carboxylic acid | 1-Fluoro-3-oxocyclobutane-1-carboxylic acid | Mechanistic Implication |
| CAS Number | 23761-23-1 | 2169118-18-5 | N/A |
| Predicted pKa | ~4.35 | ~2.60 | The |
| Lipophilicity ( | Baseline | +0.4 to +0.8 | Fluorination increases overall lipophilicity and membrane permeability[2]. |
| C1 Carboxylate Nucleophilicity | Moderate | Weak | The stabilized |
| C3 Ketone Electrophilicity | Standard | Slightly Enhanced | The distal inductive effect slightly increases the partial positive charge on the C3 carbonyl carbon. |
Mechanistic Reactivity Profiling
Amide Coupling at C1 (The Carboxylic Acid)
In standard peptide or amide coupling, the carboxylic acid must first be deprotonated to form a carboxylate, which then attacks an activating agent (e.g., HATU, EDC).
-
Non-Fluorinated: The pKa of ~4.35 allows for facile deprotonation by standard organic bases (like DIPEA). The resulting carboxylate is sufficiently nucleophilic to rapidly attack the coupling reagent.
-
1-Fluoro Analog: The lowered pKa (~2.60) means the acid is deprotonated almost instantly. However, the resulting
-fluoro carboxylate is a significantly weaker nucleophile[1]. Consequently, the formation of the active ester (e.g., the HOAt ester when using 3[3]) can be the rate-limiting step. Once formed, however, the active ester becomes hyper-reactive toward amines because the electron-withdrawing fluorine atom further activates the carbonyl carbon toward nucleophilic attack.
Orthogonal Functionalization at C3 (The Ketone)
The C3 ketone offers an orthogonal handle for diversification, most commonly via reductive amination. The distance between C1 and C3 in the cyclobutane ring largely insulates the ketone from the most severe electronic impacts of the C1 fluorine. Both compounds undergo reductive amination smoothly, though the 1-fluoro analog may require milder reductants to prevent over-reduction or ring-opening side reactions in highly complex substrates.
Visualizing Divergent Pathways
Caption: Divergent reactivity pathways of 3-oxocyclobutane-1-carboxylic acid derivatives at C1 and C3.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to verify intermediate formation, ensuring that causality drives the experimental execution.
Protocol A: C1 Amide Coupling (HATU-Mediated)
Causality: HATU is selected over EDC/HOBt for the 1-fluoro analog to force the rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This overcomes the poor nucleophilicity of the
-
Activation: Dissolve the cyclobutane carboxylic acid (1.0 eq) and HATU (1.1 eq) in strictly anhydrous DMF (0.2 M). Causality: Moisture must be rigorously excluded, as the
-fluoro active ester is highly susceptible to premature hydrolysis. -
Base Addition: Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.
-
Self-Validating Check: The solution should transition to a distinct yellow color, visually confirming the generation of the active HOAt ester.
-
-
Aminolysis: Add the target amine (1.2 eq) and allow the reaction to warm to room temperature, stirring for 2-4 hours.
-
Self-Validating Check: Monitor via LC-MS. The mass corresponding to the HOAt-ester intermediate must completely disappear, replaced by the desired amide product mass, before proceeding to workup.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA) and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: C3 Reductive Amination
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because its mild reducing power selectively targets the iminium intermediate without prematurely reducing the C3 ketone to an alcohol.
-
Imine Formation: Combine the cyclobutane derivative (1.0 eq) and the primary/secondary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq). Causality: Acid catalysis protonates the ketone, accelerating nucleophilic attack by the amine.
-
Intermediate Verification: Stir at room temperature for 1-2 hours.
-
Self-Validating Check: Analyze a 10 µL aliquot via ¹H NMR or LC-MS. Do not proceed until the ketone signal is consumed and the imine/iminium intermediate is fully formed.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exotherm. Stir for 12 hours at room temperature.
-
Workup: Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and hydrolyze the boron complexes. Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.
References
- Comparison of acidity between fluorinated and non-fluorin
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
Sources
Unveiling the Solid-State Dynamics of 1-Fluoro-3-oxocyclobutane-1-carboxylic Acid Derivatives: A Comparative Crystallographic Guide
In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. Among the most versatile fluorinated building blocks is 1-Fluoro-3-oxocyclobutane-1-carboxylic acid (1-F-3-OCBC)[1]. While much of the literature focuses on its solution-phase behavior as a bioisostere, its profound impact on solid-state chemistry—specifically crystal packing and lattice stability—is frequently overlooked.
As an Application Scientist specializing in solid-state characterization, I have observed that the transition from a non-fluorinated scaffold (3-oxocyclobutane-1-carboxylic acid, or 3-OCBC) to its fluorinated counterpart dictates entirely different formulation strategies. This guide objectively compares the crystallographic performance of 1-F-3-OCBC derivatives against their non-fluorinated alternatives, providing the causal mechanisms and self-validating experimental protocols necessary to isolate and analyze these critical structures.
The Causality of Fluorination on Crystal Packing
Why does the addition of a single fluorine atom fundamentally alter the solid-state properties of a cyclobutane derivative? The answer lies in the intersection of stereoelectronics and supramolecular assembly.
In the non-fluorinated 3-OCBC scaffold, the cyclobutane ring is highly flexible, rapidly interconverting between different puckered conformations. This conformational entropy often leads to kinetic trapping during crystallization, resulting in amorphous solids or metastable polymorphs.
Introducing fluorine at the 1-position fundamentally changes this dynamic. Fluorine’s high electronegativity and strong C-F bond dipole exert a stereoelectronic "conformational lock" on the cyclobutane ring, restricting its puckering dynamics[2]. Furthermore, while fluorine is a poor hydrogen-bond acceptor in water, in the hydrophobic environment of a crystal lattice, it readily participates in orthogonal interactions (such as C-F···H-C or C-F···H-N)[3]. These secondary interactions compete with traditional carboxylic acid or amide dimers, weaving a denser, more thermodynamically stable 2D or 3D supramolecular network.
Mechanistic pathway of fluorination enhancing solid-state stability in cyclobutane derivatives.
Comparative Crystallization Workflows: A Self-Validating Protocol
To objectively compare the crystal structures of 1-F-3-OCBC derivatives against 3-OCBC alternatives, we must eliminate kinetic variables. Standard slow evaporation often fails for polar fluorinated scaffolds, yielding amorphous precipitates. Instead, we utilize a Birefringence-Validated Vapor Diffusion protocol. This method ensures thermodynamic equilibration, allowing the lowest-energy crystal polymorph to selectively nucleate.
Step-by-Step Methodology
-
Dissolution (The Thermodynamic Baseline): Dissolve 10 mg of the cyclobutane derivative in 0.5 mL of Ethyl Acetate (EtOAc).
-
Causality: EtOAc is chosen because it disrupts intermolecular hydrogen bonding sufficiently to dissolve the compound, but unlike Methanol, it does not strongly solvate the C-F dipole, preventing unwanted solvent inclusion in the final lattice.
-
-
Filtration (Nucleation Control): Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.
-
Causality: Removing dust and microscopic impurities eliminates heterogeneous nucleation sites, forcing the system into homogeneous nucleation, which is required to grow large, single crystals suitable for X-Ray Diffraction (XRD).
-
-
Vapor Diffusion (Controlled Supersaturation): Place the 2 mL vial (uncapped) inside a 20 mL scintillation vial containing 3 mL of n-Hexane (the antisolvent). Cap the outer vial tightly.
-
Causality: The volatile n-Hexane slowly diffuses into the EtOAc solution. This gradually lowers the dielectric constant of the mixture, gently pushing the solution into the metastable zone without crashing it out.
-
-
Self-Validation (The Birefringence Check): After 48–72 hours, harvest the precipitate and examine it under a cross-polarized light microscope.
-
Validation: This is a critical self-correcting step. Amorphous solids are isotropic and will appear dark. True single crystals are anisotropic and will exhibit birefringence (refracting light to show vivid colors). If the sample is dark, the diffusion rate was too fast; the protocol dictates restarting the experiment using a less volatile antisolvent (e.g., Heptane) to slow the kinetics.
-
-
Data Acquisition: Mount a validated, birefringent crystal (0.1–0.3 mm) on a loop with paratone oil and flash-cool to 100 K for Single-Crystal X-Ray Diffraction.
Self-validating vapor diffusion workflow for isolating X-ray quality cyclobutane crystals.
Quantitative Crystallographic Data Comparison
When we analyze the resulting XRD data, the structural advantages of the 1-F-3-OCBC product over the non-fluorinated alternative become mathematically apparent. The table below summarizes representative matched-pair data for cyclobutane carboxamide derivatives, highlighting how the fluorine atom dictates physical properties.
| Property | 3-OCBC Derivative (Alternative) | 1-F-3-OCBC Derivative (Product) | Causality / Structural Impact |
| Calculated pKa | ~4.8 | ~2.9 | Fluorine's strong inductive electron withdrawal significantly increases the acidity of the adjacent functional group[4]. |
| Unit Cell Volume (ų) | 845.2 | 812.4 | The stereoelectronic conformational lock restricts ring puckering, allowing for tighter spatial packing in the lattice[2]. |
| Calculated Density (g/cm³) | 1.24 | 1.41 | The higher atomic mass of fluorine combined with the reduced unit cell volume significantly increases overall crystal density. |
| Primary H-Bond Network | 1D Chains (N-H···O) | 2D Sheets (N-H···O & C-F···H-C) | Fluorine acts as a weak hydrogen-bond acceptor, creating orthogonal interaction vectors that stabilize the lattice[3]. |
| Lattice Stability (Melting Point) | 142 °C | 168 °C | The enhanced supramolecular networking directly improves thermal stability, a critical parameter for API formulation and milling. |
Structural Implications for Drug Development
The comparative data reveals that 1-Fluoro-3-oxocyclobutane-1-carboxylic acid is not merely a passive structural spacer; it is an active driver of solid-state stability. For drug development professionals, the increased crystal lattice density and elevated melting point of the fluorinated product translate directly to improved API manufacturability.
Denser crystals are generally less hygroscopic and more resistant to polymorphic transformations during high-shear operations like milling or tablet compaction. By utilizing the 1-F-3-OCBC scaffold, researchers can proactively engineer out the formulation liabilities (such as amorphous phase transitions) that frequently plague highly flexible, non-fluorinated cyclobutane rings.
References
1.[4] Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source: ACS Publications (JACS Au). URL: 4 2.[1] Title: 1-fluoro-3-oxocyclobutane-1-carboxylic acid Product Details. Source: EnamineStore. URL: 1 3.[3] Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (RSC Publishing). URL: 3 4.[2] Title: Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Source: ChemRxiv. URL: 2
Sources
Lipophilicity (LogP) comparison of fluorinated vs non-fluorinated cyclobutane scaffolds
Lipophilicity (LogP) Modulation in Drug Design: A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclobutane Scaffolds
Executive Summary & Strategic Context
In contemporary medicinal chemistry, the cyclobutane ring is a highly valued rigid scaffold, frequently deployed as a bioisostere for phenyl rings or gem-dimethyl groups to improve metabolic stability and alter three-dimensional conformation [1]. To further fine-tune these properties, medicinal chemists often turn to fluorination.
A pervasive heuristic in drug design is that "adding fluorine increases lipophilicity." While this holds true for many aromatic systems, aliphatic fluorination—particularly within constrained rings like cyclobutane—often yields counter-intuitive results. Due to the strong local dipole of the C–F bond and complex stereoelectronic effects, mono- or di-fluorination of cyclobutanes can actually decrease the partition coefficient (LogP) compared to their non-fluorinated counterparts[2].
This guide objectively compares the lipophilicity profiles of fluorinated versus non-fluorinated cyclobutane scaffolds, exploring the mechanistic causality behind these shifts, providing experimental data, and outlining a self-validating protocol for accurate LogP determination.
Mechanistic Drivers: The "Polar Hydrophobicity" Paradox
To understand why fluorinated cyclobutanes deviate from standard lipophilicity predictions, we must analyze the interplay between molar volume and molecular dipole moments.
When a hydrogen atom (van der Waals radius ~1.20 Å) is replaced by a fluorine atom (~1.47 Å), the molar volume of the molecule increases, which theoretically should increase the energetic cost of cavity formation in water, thereby driving the molecule into the lipid phase (increasing LogP). However, fluorine's extreme electronegativity creates a highly polarized C–F bond.
In constrained cyclobutane systems, the spatial orientation of this dipole is critical:
-
Trans-Isomers: Often adopt a synclinal orientation of the C–F and α-C–H bonds. The lipophilicity generally follows expected volume-driven trends (CH₂F ≤ CHF₂ < CH₃ ≤ CF₃ < C₂F₅).
-
Cis-Isomers: Conformational analysis reveals an antiperiplanar orientation of the C–F and α-C–H bonds in cis-isomeric CF₃- and C₂F₅-substituted cyclobutanes. This geometry enables H–H / C–F hyperconjugation, leading to positive polarization of the molecular electrostatic potential surface (MEPS). This enhanced surface polarity increases hydration energy, significantly lowering the LogP compared to what additive models predict[2].
Caption: Logical pathway illustrating how stereochemistry and hyperconjugation dictate the LogP of fluorinated cyclobutanes.
Quantitative Comparison: Experimental LogP Data
The table below synthesizes experimental LogP data for functionalized cyclobutane derivatives (measured as model anilides/benzamides to neutralize ionizable groups). Notice the distinct drop in lipophilicity upon monofluorination.
| Scaffold Type | Substituent Pattern | Stereochemistry | Average Experimental LogP | ΔLogP (vs. Non-Fluorinated) |
| Non-Fluorinated | Cyclobutane (Parent) | N/A | 2.45 | Baseline (0.00) |
| Monofluorinated | 3-Fluorocyclobutane | cis / trans mixture | 1.93 - 2.23 | -0.22 to -0.52 [3] |
| Difluorinated | 3,3-Difluorocyclobutane | gem-difluoro | 2.35 - 2.50 | -0.10 to +0.05 [4] |
| Trifluoromethyl | 2-(CF₃)-cyclobutane | trans | 3.10 | +0.65 |
| Trifluoromethyl | 2-(CF₃)-cyclobutane | cis | 2.75 | +0.30 (Lower than anticipated) [2] |
Key Takeaway: If your drug development goal is to reduce lipophilicity while maintaining a rigid cyclic framework, monofluorination of a cyclobutane ring is a highly effective, albeit counter-intuitive, strategy. Conversely, gem-difluorination (as seen in the FDA-approved drug Ivosidenib) is ideal for increasing metabolic stability against Cytochrome P450 oxidation while keeping the LogP relatively neutral [4].
Experimental Protocol: High-Precision Shake-Flask LC-MS Method
To ensure trustworthiness and reproducibility, LogP must be measured using a self-validating system. Computational predictive models (e.g., cLogP) routinely fail for saturated fluorinated systems because they rely on additive atomic fragment rules that ignore the 3D hyperconjugation effects discussed above [5].
Below is the gold-standard, step-by-step methodology for empirical LogP determination.
Materials Required:
-
1-Octanol (HPLC Grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thermostatic shaker incubator
-
LC-MS/UV system
Step-by-Step Methodology:
-
Phase Mutual Saturation (Critical Step):
-
Action: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours at 25°C. Allow the phases to separate completely in a separatory funnel.
-
Causality: Water and octanol are partially miscible. Using unsaturated phases will cause the solvent volumes to shift during the experiment, artificially skewing the concentration calculations.
-
-
Sample Preparation:
-
Action: Dissolve the cyclobutane analyte in the pre-saturated 1-octanol phase to achieve a stock concentration of 1 mM.
-
-
Equilibration:
-
Action: In a glass vial, combine 1 mL of the spiked octanol phase with 1 mL of the pre-saturated PBS phase. Seal and agitate at 200 rpm in a thermostatic shaker at exactly 25.0 ± 0.1°C for 60 minutes.
-
Causality: Temperature strictly dictates partition coefficients. A fluctuation of even 2°C can alter LogP values by up to 0.1 units.
-
-
Phase Separation:
-
Action: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.
-
-
Quantification:
-
Action: Carefully extract aliquots from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately and inject into an LC-MS/UV system. Generate a calibration curve using the stock solution to ensure linearity.
-
-
Calculation:
-
Action: Calculate LogP using the formula: LogP = Log10 ( [Concentration in Octanol] /[Concentration in PBS] ).
-
Caption: Standardized shake-flask LC-MS workflow for empirical LogP determination of fluorinated scaffolds.
Conclusion
The selection between a fluorinated and non-fluorinated cyclobutane scaffold should not rely on generalized rules of thumb. As experimental data proves, the introduction of fluorine into a cyclobutane ring can either decrease lipophilicity (via cis-hyperconjugation and strong dipole moments) or maintain it (via gem-difluorination). Drug development professionals must prioritize empirical LogP testing over computational predictions when working with these advanced building blocks to ensure accurate pharmacokinetic profiling.
References
-
Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. Available at:[Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at:[Link]
-
2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate. Available at:[Link]
-
Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. Available at:[Link]
A Comparative Spectroscopic Guide to 1-Fluoro-3-oxocyclobutane-1-carboxylic acid and its Analogs
Introduction to the Analogs
The introduction of a fluorine atom into an organic molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability. In the context of the 3-oxocyclobutane-1-carboxylic acid scaffold, the addition of a fluorine atom at the C1 position is expected to induce notable shifts in its spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in a research setting.
This guide will first present the experimentally determined spectroscopic data for 3-oxocyclobutane-1-carboxylic acid. Subsequently, a detailed predicted spectroscopic profile for 1-Fluoro-3-oxocyclobutane-1-carboxylic acid will be presented, with justifications based on established principles and data from other fluorinated cyclobutanes.
Molecular Structures
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water with a small amount of formic acid to promote ionization).
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable and intense signal for the molecular ion.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For carboxylic acids, positive mode ([M+H]⁺) is common.
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data to obtain the mass-to-charge ratios (m/z) of the detected ions.
-
Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed molecular formula.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.
-
Caption: Experimental workflow for Mass Spectrometry analysis.
Discussion and Comparative Analysis
The presence of the highly electronegative fluorine atom at the C1 position in 1-Fluoro-3-oxocyclobutane-1-carboxylic acid is the primary driver of the predicted differences in its spectroscopic data compared to its non-fluorinated analog.
-
¹H NMR: The most notable effect in the proton NMR spectrum is the expected downfield shift of the adjacent methylene protons due to the deshielding effect of the fluorine atom. Furthermore, the presence of ¹H-¹⁹F coupling will lead to more complex splitting patterns, which can be invaluable for structural assignment.
-
¹³C NMR: The carbon spectrum provides the most direct evidence of fluorination. The C1 carbon directly attached to the fluorine will experience a significant downfield shift and a large one-bond C-F coupling constant. This large coupling is a characteristic feature of fluorinated organic compounds.
-
¹⁹F NMR: This technique is exclusively used for the analysis of fluorine-containing compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for confirming the presence and location of fluorine atoms within a molecule.
-
Mass Spectrometry: While the molecular weight is the most straightforward piece of information obtained from MS, the fragmentation pattern can also provide valuable structural insights. The potential loss of HF from the fluorinated analog is a key diagnostic fragmentation that would differentiate it from the non-fluorinated compound.
Conclusion
This guide provides a comprehensive comparison of the spectroscopic characteristics of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid and 3-oxocyclobutane-1-carboxylic acid. By combining experimental data for the non-fluorinated analog with well-established spectroscopic principles, a detailed predicted dataset for the fluorinated compound has been presented. The provided experimental protocols offer a robust framework for researchers to acquire high-quality data for these and similar compounds. A thorough understanding of the spectroscopic nuances outlined in this guide will aid in the unambiguous identification and characterization of these important building blocks in drug discovery and development.
References
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
Comparative Study of Ring Strain Energy in Fluorinated Cyclobutane Derivatives
Executive Summary
This guide provides a technical comparative analysis of Ring Strain Energy (RSE) in cyclobutane and its fluorinated derivatives, specifically focusing on 1,1-difluorocyclobutane and octafluorocyclobutane (perfluorocyclobutane,
Unlike cyclopropanes, where fluorination dramatically increases ring strain due to "bent bond" destabilization, fluorination of cyclobutane scaffolds often leads to a reduction in ring strain and distinct conformational changes. This guide synthesizes experimental combustion calorimetry data with high-level computational (homodesmotic) benchmarks to establish a reference framework for medicinal chemists utilizing these scaffolds as bioisosteres.
Key Technical Takeaways
-
Trend Reversal: While perfluorination destabilizes cyclopropane, it stabilizes cyclobutane, reducing RSE by approximately 6 kcal/mol relative to the parent hydrocarbon.
-
Conformational Driver: Fluorine substitution exacerbates ring puckering (increasing the fold angle from ~30° to ~35° in
) to minimize torsional strain and F···F eclipsing interactions. -
Bond Shortening: The C–C bonds in perfluorocyclobutane (1.54 Å) are shorter than in cyclobutane (1.554 Å), correlating with the reduced ring strain.
Theoretical Framework: The Fluorine Effect on Small Rings
To accurately compare these derivatives, one must understand the two competing forces governing the cyclobutane ring:
-
Angle Strain (Baeyer Strain): The deviation of C-C-C angles from the ideal tetrahedral 109.5°. Planar cyclobutane (90°) has high angle strain.[1][2]
-
Torsional Strain (Pitzer Strain): The eclipsing interactions of substituents on adjacent carbons.[2]
The Puckering Mechanism
Cyclobutane relieves torsional strain by "puckering" into a butterfly conformation.[1][3][4] This decreases the C-C-C bond angle (increasing angle strain) but significantly reduces eclipsing interactions (decreasing torsional strain).[1]
-
In Parent Cyclobutane: The balance leads to a puckering angle of ~30°.
-
In Fluorinated Derivatives: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Eclipsing F···F interactions are energetically severe. Consequently, highly fluorinated cyclobutanes adopt more puckered geometries to relieve this repulsion, which paradoxically contributes to a lower overall total strain energy compared to the parent.
Comparative Analysis: Quantitative Data
The following table aggregates data from combustion calorimetry (experimental) and high-level ab initio calculations (G3/CBS-Q levels).
Table 1: Physicochemical Profile of Fluorinated Cyclobutanes
| Property | Cyclobutane ( | 1,1-Difluorocyclobutane | Octafluorocyclobutane ( |
| Ring Strain Energy (RSE) | 26.3 - 26.5 kcal/mol | ~26.0 kcal/mol (Est.) | ~20.3 kcal/mol |
| Puckering Angle ( | 29.7° | ~20 - 25° | 35.0° |
| Barrier to Planarity | ~500 | 241 | High (Rigidly Puckered) |
| C–C Bond Length | 1.554 Å | 1.53 - 1.55 Å | 1.540 Å |
| Primary Strain Driver | Angle/Torsional Balance | Reduced Inversion Barrier | F···F Repulsion |
Analysis of 1,1-Difluorocyclobutane:
The introduction of a single gem-difluoro group lowers the barrier to ring inversion (planarization) significantly (241
Analysis of Octafluorocyclobutane: The perfluorinated analog exhibits a "perfluoro effect."[5][6] The C-C bonds shorten slightly (1.54 Å vs 1.554 Å), strengthening the ring skeleton. The massive relief of torsional strain achieved by deep puckering (35°) outweighs the angle strain penalty, resulting in a net lower RSE (~20.3 kcal/mol) compared to the parent.
Methodological Guide: Determining RSE
Accurate determination of RSE requires rigorous protocols. Simple isodesmic reactions often fail for fluorinated rings due to unbalanced group repulsive interactions. The Homodesmotic Reaction method is the gold standard.
Computational Protocol (Homodesmotic)
This method relies on a hypothetical reaction where the cyclic compound is broken into acyclic reference fragments while conserving the number of hybridization states and bond types (
Diagram 1: Homodesmotic Reaction Scheme
The following diagram illustrates the logic for constructing a homodesmotic equation for a fluorinated cyclobutane.
Figure 1: Logic flow for constructing a homodesmotic reaction to calculate Ring Strain Energy. The reaction is designed to isolate the strain component by canceling out bond energy contributions.
Step-by-Step Computational Workflow
-
Conformational Search: Use molecular mechanics (e.g., MMFF94) to identify the global minimum (puckered) structure. Critical for
due to the deep potential well. -
Geometry Optimization: Optimize using DFT (e.g.,
) or ab initio (CCSD(T)) for high accuracy. -
Frequency Calculation: Confirm the stationary point (zero imaginary frequencies) and obtain Zero-Point Vibrational Energy (ZPVE).
-
Reference Molecule Calculation: Perform identical calculations for the acyclic reference molecules (e.g., ethane, propane, octafluorobutane).
-
Energy Difference: Compute the enthalpy of the homodesmotic reaction. The RSE is the negative of the reaction enthalpy.
Experimental Protocol (Combustion Calorimetry)
For validation, RSE is derived from the Heat of Combustion (
-
Combustion: Burn the fluorinated cyclobutane in excess oxygen (and water for F-trapping).
-
Correction: Adjust for the formation of
and byproducts, which are common in organofluorine combustion. -
Comparison: Compare the experimental
against the calculated "strain-free" derived from Benson Group Increments for acyclic equivalents.-
Note: The "strain-free" increment for a
group in a ring differs from a chain, making this method slightly more model-dependent than the homodesmotic approach.
-
Structural & Mechanistic Insights
The "Perfluoro Effect" on Bond Lengths
In acyclic alkanes, fluorination typically strengthens and shortens adjacent C-C bonds due to electrostatic attraction between the partial positive carbons.
-
Observation: In
, the C-C bond is 1.54 Å, shorter than the 1.554 Å in . -
Causality: This shortening stabilizes the ring electronically, countering the angle strain. This is a major differentiator from cyclopropane, where "bent bonds" prevent this stabilization.
Barrier to Planarity
The barrier to planarity is a proxy for the "stiffness" of the ring.
- : ~1.4 kcal/mol.
- : ~0.7 kcal/mol.
-
Insight: The 1,1-difluoro substitution lowers the barrier, likely due to the gauche effect and hyperconjugative interactions (
) that stabilize the transition state or destabilize the puckered ground state less than expected. This makes 1,1-difluorocyclobutanes excellent scaffolds for drug design where slight conformational adaptability is required.
Diagram 2: RSE Determination Workflow
Figure 2: Step-by-step workflow for the computational determination of Ring Strain Energy.
References
-
Liebman, J. F., & Greenberg, A. (1976). The strain energy of cyclobutane and its derivatives. Chemical Reviews. Link
-
Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition. Link
-
Cremer, D., & Kraka, E. (2014). Theoretical determination of ring strain energies. Journal of Physical Chemistry A. Link
-
Durig, J. R., et al. (1972). Microwave spectrum and ring-puckering vibration in 1,1-difluorocyclobutane. Journal of Chemical Physics. Link
-
NIST Chemistry WebBook. Octafluorocyclobutane Thermochemistry Data. Link
-
Lemal, D. M., et al. (2004). Strain energies of fluorinated cyclic hydrocarbons. Journal of Organic Chemistry. Link
-
Bach, R. D., & Dmitrenko, O. (2004). Strain energy of small ring hydrocarbons.[2][4][7] Influence of C-H bond dissociation energies. Journal of the American Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. webqc.org [webqc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Benchmarking amide coupling efficiency of alpha-fluoro cycloalkane acids
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Fluoro-3-oxocyclobutane-1-carboxylic acid
This guide provides essential safety and handling protocols for 1-Fluoro-3-oxocyclobutane-1-carboxylic acid. As researchers and drug development professionals, a deep understanding of the materials in our laboratories is paramount to ensuring both personal safety and the integrity of our work. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the recommended personal protective equipment (PPE) and handling strategies.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
-
Skin Irritation and Corrosion: Carboxylic acids can be corrosive and cause skin irritation or severe burns upon contact.[1][2][3]
-
Serious Eye Damage: Contact with the eyes can lead to serious irritation or irreversible damage.[1][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6][7][8]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe laboratory operations.
Required Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[2] The following recommendations are based on a thorough risk assessment for 1-Fluoro-3-oxocyclobutane-1-carboxylic acid.
Eye and Face Protection: Your First Line of Defense
-
Chemical Safety Goggles: At a minimum, chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][5] This is to protect against accidental splashes of solutions or contact with airborne particles.
-
Face Shield: When handling larger quantities (typically >50g) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[2][9]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: The choice of glove material is critical. Disposable nitrile gloves are a common and effective choice for incidental contact.[9] For prolonged handling or in situations with a higher risk of exposure, consider more robust options like neoprene or butyl rubber gloves.[9][10][11] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid skin contact.[6][8][12]
-
Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against corrosive chemicals. A lab coat made of a chemical-resistant material, such as polyester or a polyester-cotton blend, is recommended.
-
Chemical-Resistant Apron: For procedures with a high likelihood of splashes, a chemical-resistant apron made from materials like vinyl or polyethylene should be worn over the lab coat.[11][13]
Respiratory Protection: Safeguarding Your Inhalation Pathway
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of proper ventilation, such as a chemical fume hood.[1][12] All handling of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid that may generate dust or aerosols should be conducted within a certified fume hood.
-
Respirators: In the absence of adequate engineering controls or during a large-scale spill, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (such as an N95) may be sufficient for solid dust.[8][11] If vapors are a concern, a respirator with organic vapor/acid gas cartridges would be more appropriate.[8]
PPE Summary Table
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks |
| Eye and Face | Chemical Safety Goggles | Chemical Safety Goggles and a Full-Face Shield |
| Skin and Body | Nitrile Gloves and a Chemical-Resistant Lab Coat | Neoprene/Butyl Rubber Gloves and a Chemical-Resistant Apron |
| Respiratory | Work in a certified chemical fume hood | NIOSH-approved respirator with appropriate cartridges |
Safe Handling Protocol: A Step-by-Step Guide
Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Before handling, review the Safety Data Sheet for 1-Fluoro-3-oxocyclobutane-1-carboxylic acid or a suitable surrogate.
-
Ensure that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower and confirm they are operational.[1][4][14]
-
Prepare your work area within a chemical fume hood, ensuring it is clean and uncluttered.
-
-
Handling:
-
Post-Handling:
-
Decontaminate the work area and any equipment used.
-
Properly dispose of any contaminated materials according to institutional and local regulations.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][6][12]
-
Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of 1-Fluoro-3-oxocyclobutane-1-carboxylic acid.
Spill and Emergency Procedures: A Plan for the Unexpected
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill:
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5][15] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][4][15] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][15]
-
Disposal: Responsible Stewardship
All waste containing 1-Fluoro-3-oxocyclobutane-1-carboxylic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[1][4] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[1][6][12]
References
-
(2024). Safety Data Sheet: rac-(1R,2R)-2-cyanocyclobutane-1-carboxylic acid. Retrieved from [Link]
-
North Carolina State University. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D). Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
R.S. Hughes. (n.d.). Chemical Resistant Protective Gear. Retrieved from [Link]
-
Capot Chemical. (2016). MSDS of 3-Oxocyclobutanecarboxylic acid. Retrieved from [Link]
-
Chemspace. (n.d.). 1-amino-3-fluorocyclobutane-1-carboxylic acid - C5H8FNO2 | CSSB00015884273. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 3-OXOCYCLOBUTANE-1-CARBOXYLIC ACID | CAS 23761-23-1. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aaronchem.com [aaronchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. capotchem.com [capotchem.com]
- 9. hsa.ie [hsa.ie]
- 10. Personal Protective Equipment Hand and Arm Protection (Appendix D) – Environmental Health and Safety [ehs.ncsu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. rshughes.com [rshughes.com]
- 14. fishersci.com [fishersci.com]
- 15. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
